5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCUAJQXEKPQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377928 | |
| Record name | 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189083-63-4 | |
| Record name | 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 189083-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, synthesis, and biological activities, with a focus on its potential as an anti-inflammatory, anticancer, and antiviral agent, as well as an enzyme inhibitor. Detailed experimental protocols and data are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is a pyrazole derivative characterized by a nitrophenyl substituent at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 189083-63-4 | [1] |
| Molecular Formula | C₁₀H₇N₃O₄ | [1] |
| Molecular Weight | 233.18 g/mol | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectroscopic Data
Detailed spectroscopic data for this specific compound are not publicly available. However, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group, the proton on the pyrazole ring, and the acidic proton of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), N-H stretching of the pyrazole ring (~3100-3500 cm⁻¹), and the N-O stretching of the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).
Synthesis
A general and widely used method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine.
General Synthetic Pathway
The synthesis of pyrazole-3-carboxylic acids can be achieved through the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate. The chalcone precursor is typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative.
Caption: General synthesis pathway for this compound.
Experimental Protocol: A General Method for Synthesis of Pyrazole-3-Carboxylic Acids from Chalcones
This protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives and may require optimization for the specific synthesis of this compound.
Materials:
-
4'-Nitroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of the Diketone Intermediate:
-
In a round-bottom flask, dissolve 4'-nitroacetophenone and diethyl oxalate in absolute ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature with constant stirring.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the diketone intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization to form the Pyrazole Ring:
-
Reflux the diketone intermediate with hydrazine hydrate in ethanol for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Biological Activities and Applications
This compound is primarily of interest for its potential applications in drug development, particularly in the areas of anti-inflammatory, anticancer, and antiviral therapies, as well as for its role as an enzyme inhibitor.[2]
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[3] The anti-inflammatory mechanism of many pyrazole-based compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via COX inhibition.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines. The proposed mechanisms of action are diverse and include inhibition of kinases (such as EGFR and Aurora kinases), topoisomerase II, and tubulin polymerization.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-based hybrids | HT-29 (Colon) | 2.12 - 69.37 | [4] |
| Pyrazole-based hybrids | MCF-7 (Breast) | 2.85 - 23.99 | [4] |
While specific data for this compound is not available, the general activity of the pyrazole scaffold suggests its potential as a starting point for the development of novel anticancer agents.
Antiviral Activity
There is limited but specific information indicating the antiviral potential of this compound. One study reported its antiviral effect with an EC₅₀ value of 3.6 µM, although the specific virus and experimental context were not detailed in the available abstract. The general mechanism of antiviral drugs often involves the inhibition of viral entry, replication, or release from host cells.
Enzyme Inhibition
The compound is used in the study of enzyme inhibition.[2] Pyrazole derivatives have been shown to inhibit a variety of enzymes, including cyclooxygenases, lipoxygenases, and various kinases.
Experimental Protocols for Biological Assays
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a versatile building block with significant potential in the development of new therapeutic agents. Its pyrazole core is a well-established pharmacophore associated with a broad range of biological activities. While there is a need for more detailed public data on its specific physicochemical properties and biological activity, the available information strongly suggests that it is a valuable compound for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data summarized in this guide are intended to facilitate these future research endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Nitrophenyl-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenyl-substituted pyrazoles represent a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties and biological activities of the pyrazole core. This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and biological significance of these compounds, with a particular focus on their role as kinase inhibitors. Detailed experimental protocols, extensive data summaries, and visual representations of synthetic workflows, signaling pathways, and structure-activity relationships are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features and diverse biological activities have established them as privileged scaffolds in drug discovery. The introduction of a nitrophenyl substituent onto the pyrazole ring system dramatically alters its electronic and steric properties, leading to a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This guide delves into the core physicochemical properties of nitrophenyl-substituted pyrazoles, providing a foundational understanding for their application in drug design and development.
Physicochemical Properties
The physicochemical properties of nitrophenyl-substituted pyrazoles are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, solubility, and spectral characteristics, are systematically tabulated below for a range of representative compounds.
Physical and Chemical Data
The following table summarizes key physicochemical data for a selection of nitrophenyl-substituted pyrazoles, compiled from various scientific sources.
| Compound ID | Structure | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| 1 | 1-(4-Nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | 196-197 | - | [1] |
| 2 | 3-(4-Nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | 196-197 | - | [1] |
| 3 | 3-Nitro-1H-pyrazole | C₃H₃N₃O₂ | - | 91 | |
| 4 | 4-Nitropyrazole | C₃H₃N₃O₂ | - | 85 | [2] |
| 5 | 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃N₃O₃ | 142-145 | 90 | [3] |
Note: Yields can vary significantly based on the specific synthetic method employed.
Spectral Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of nitrophenyl-substituted pyrazoles.
¹H NMR: The proton NMR spectra of nitrophenyl-substituted pyrazoles are characterized by signals in the aromatic region corresponding to the protons on both the pyrazole and nitrophenyl rings. The chemical shifts are influenced by the position of the nitro group and other substituents.
¹³C NMR: The carbon NMR spectra provide information on the carbon framework of the molecule. The carbons attached to the nitrogen atoms in the pyrazole ring and the carbon bearing the nitro group in the phenyl ring typically show characteristic chemical shifts.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
Synthesis of Nitrophenyl-Substituted Pyrazoles
A variety of synthetic strategies have been developed for the preparation of nitrophenyl-substituted pyrazoles. The most common methods involve condensation reactions between a hydrazine derivative and a 1,3-dicarbonyl compound or a related precursor.
A generalized workflow for the synthesis of these compounds is depicted below:
References
An In-depth Technical Guide on 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid: Molecular Structure and Weight
This guide provides a detailed overview of the molecular structure and weight of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This molecule serves as a crucial building block in organic synthesis, particularly for novel heterocyclic compounds with potential therapeutic applications.
Molecular Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for the characterization of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₇N₃O₄[1][2] |
| Molecular Weight | 233.18 g/mol [1][3] |
| Monoisotopic Mass | 233.04366 Da[4] |
Molecular Structure
The structural formula of this compound is characterized by a central pyrazole ring. A nitrophenyl group is attached at the 5-position of the pyrazole ring, and a carboxylic acid group is present at the 3-position. The presence of the nitro group and the carboxylic acid imparts specific chemical properties that are valuable in various synthetic pathways.
Molecular structure of this compound.
Experimental Protocols
While this guide focuses on the molecular structure and weight of this compound, detailed experimental protocols for its synthesis, purification, and analysis are typically found in peer-reviewed scientific literature and chemical databases. The synthesis of this compound generally involves multi-step organic reactions, starting from commercially available precursors. Characterization and purity assessment are commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For specific, detailed experimental procedures, consulting primary research articles or specialized chemical synthesis databases is recommended.
References
A Technical Guide to the Spectroscopic and Synthetic Aspects of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
This section outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR Spectroscopy
The expected 1H NMR spectrum would display signals corresponding to the protons of the pyrazole ring, the 4-nitrophenyl group, and the carboxylic acid. The aromatic protons of the 4-nitrophenyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the nitro group.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H | ~ 7.0 - 7.5 | Singlet (s) | - |
| Nitrophenyl-H (ortho to NO2) | ~ 8.2 - 8.4 | Doublet (d) | ~ 8 - 9 |
| Nitrophenyl-H (meta to NO2) | ~ 7.8 - 8.0 | Doublet (d) | ~ 8 - 9 |
| Carboxylic Acid-OH | ~ 12.0 - 13.0 | Broad Singlet (br s) | - |
| Pyrazole-NH | ~ 13.0 - 14.0 | Broad Singlet (br s) | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the 4-nitrophenyl group typically appear as a pair of doublets.
1.1.2. 13C NMR Spectroscopy
The 13C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The presence of the electron-withdrawing nitro group and the pyrazole ring will influence the chemical shifts of the aromatic carbons.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~ 160 - 165 |
| Pyrazole-C3 | ~ 145 - 150 |
| Pyrazole-C4 | ~ 105 - 110 |
| Pyrazole-C5 | ~ 140 - 145 |
| Nitrophenyl-C (ipso to Pyrazole) | ~ 135 - 140 |
| Nitrophenyl-C (ortho to NO2) | ~ 124 - 126 |
| Nitrophenyl-C (meta to NO2) | ~ 129 - 131 |
| Nitrophenyl-C (ipso to NO2) | ~ 147 - 150 |
Note: These are estimated values and can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule. The nitro group exhibits strong and characteristic absorption bands.[1][2][3]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H stretch (Pyrazole) | 3200 - 3400 | Medium, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N stretch (Pyrazole) | 1590 - 1620 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-O stretch (Asymmetric, Nitro) | 1500 - 1550 | Strong |
| N-O stretch (Symmetric, Nitro) | 1330 - 1370 | Strong |
| C-N stretch | 1200 - 1300 | Medium |
Mass Spectrometry (MS)
In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the nitro group, and other characteristic fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C10H7N3O4 |
| Molecular Weight | 233.18 g/mol |
| Expected [M]+ or [M+H]+ | m/z 233 or 234 |
| Major Fragmentation Pathways | Loss of COOH (m/z 45), Loss of NO2 (m/z 46), Loss of NO (m/z 30) |
The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements.[4]
Experimental Protocols
General Synthesis Protocol for 5-substituted-1H-pyrazole-3-carboxylic acids
A common method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] A plausible route for the synthesis of this compound is outlined below.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate
A Claisen condensation between ethyl acetate and 4'-nitroacetophenone in the presence of a strong base like sodium ethoxide would yield the corresponding 1,3-diketone.
Step 2: Cyclocondensation with Hydrazine
The resulting ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate is then reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically heated to reflux to promote the cyclization and formation of the pyrazole ring.
Step 3: Hydrolysis of the Ester
The resulting ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution, followed by acidification to precipitate the final product.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole carboxylic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole carboxylic acid derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical cellular signaling pathways that are dysregulated in cancer.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism through which pyrazole carboxylic acid derivatives exert their anticancer effects is the inhibition of protein kinases.[2][3] These enzymes play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers.[3] Pyrazole derivatives have been shown to inhibit Aurora kinases, leading to mitotic arrest and apoptosis.
-
BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML).[4] Pyrazole-based inhibitors can effectively target the kinase activity of BCR-ABL, disrupting downstream signaling and inducing cancer cell death.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are often overexpressed in solid tumors. Pyrazole derivatives can block the signaling from these receptors, thereby inhibiting tumor growth.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[6] Inhibition of CDKs, such as CDK2, by pyrazole compounds can lead to cell cycle arrest, preventing cancer cells from dividing.[6][7]
Quantitative Anticancer Data
The anticancer potency of pyrazole carboxylic acid derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-5-carboxamides | MGC-803 (Gastric) | 1.02 | [2] |
| 5-phenyl-1H-pyrazol derivatives | WM266.4 (Melanoma) | 0.19 | |
| Pyrazole linked benzimidazole | A549 (Lung) | Not Specified | |
| Pyrazole derivatives | MCF-7 (Breast) | 0.46 | |
| Pyrazole derivatives | HCT-116 (Colon) | 0.39 | |
| Pyrazole-5-carboxamide derivatives | A549 (Lung) | Not Specified | |
| Pyrazole derivatives | EGFR-TK | 0.26 | |
| Pyrazole derivatives | HER-2-TK | 0.20 | |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | HepG2 (Liver) | 13.14 | [6] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines | MCF-7 (Breast) | 8.03 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][8][9]
Materials:
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Cancer cell lines (e.g., HepG2, MCF-7).
-
96-well microplate.
-
Test pyrazole carboxylic acid derivatives dissolved in Dimethyl Sulfoxide (DMSO).
-
MTT reagent (5 mg/mL in phosphate-buffered saline).
-
DMSO.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Culture the cancer cell lines in RPMI-1640 medium. Seed the cells into a 96-well microplate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole carboxylic acid derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi.[10][5][7][11] This makes them promising candidates for the development of new antimicrobial agents.
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans and Aspergillus niger.[5][12]
Quantitative Antimicrobial Data
The antimicrobial activity is often assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [11] |
| Pyrazole derivative | Escherichia coli (Gram-negative) | 0.25 | [5] |
| Pyrazole derivative | Streptococcus epidermidis (Gram-positive) | 0.25 | [5] |
| Pyrazole derivative | Aspergillus niger (Fungus) | 1 | [5] |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [12] |
| Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [12] |
| Pyrazole-1-carbothiohydrazide | Bacillus subtilis | 62.5 - 125 | [12] |
| Pyrazole-1-carbothiohydrazide | Klebsiella pneumoniae | 62.5 - 125 | [12] |
| Pyrazole-1-carbothiohydrazide | Escherichia coli | 62.5 - 125 | [12] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[13][14]
Materials:
-
Nutrient agar or Mueller-Hinton agar.
-
Petri dishes.
-
Cultures of test microorganisms.
-
Sterile cork borer.
-
Test pyrazole carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs.
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, spread a standardized inoculum of the test microorganism evenly over the surface.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Compound Application: Add a defined volume of the test compound solution into each well. Also, place standard antibiotic/antifungal discs on the agar as positive controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in numerous diseases. Pyrazole carboxylic acid derivatives have shown potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17]
COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[15] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyrazole derivatives, including the well-known drug Celecoxib, can act as selective COX-2 inhibitors, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[15][18]
Quantitative Anti-inflammatory Data
The in vitro anti-inflammatory activity is often expressed as the IC50 for COX-1 and COX-2 inhibition, while in vivo activity is measured by the percentage of edema inhibition.
| Compound Class | Assay | Result | Reference |
| Pyrazole-3(5)-carboxylic acid derivative | Carrageenan-induced paw edema | High anti-inflammatory potential | |
| Hybrid pyrazole analogues | In vitro COX-2 inhibition | IC50 = 1.79–9.63 µM | [18] |
| Hybrid pyrazole analogues | In vitro COX-1 inhibition | IC50 = 45.23–204.51 µM | [18] |
| Hybrid pyrazole analogues | Carrageenan-induced paw edema | 80.87% inhibition | [18] |
| Pyrazole derivative (K-3) | Carrageenan-induced paw edema (100 mg/kg) | 52.0% inhibition | [19] |
| Pyrazole-pyridazine hybrids | In vitro COX-2 inhibition | IC50 = 1.15 µM | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[19][21][22]
Materials:
-
Wistar rats.
-
Carrageenan solution (1% in saline).
-
Pletismometer or calipers.
-
Test pyrazole carboxylic acid derivatives.
-
Standard anti-inflammatory drug (e.g., Indomethacin).
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a positive control group receives the standard drug.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a pletismometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of these derivatives.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole carboxylic acid derivatives.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. journalspub.com [journalspub.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the In Silico Bioactivity Screening of Nitrophenyl Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the in silico bioactivity screening of nitrophenyl pyrazole compounds. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines the computational strategies used to predict their biological activities, binding interactions, and pharmacokinetic profiles, supported by quantitative data and detailed experimental protocols.
Introduction to Nitrophenyl Pyrazole Compounds
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The incorporation of a nitrophenyl moiety into the pyrazole scaffold can significantly influence the molecule's electronic properties and biological activity. These compounds have been investigated as inhibitors of various enzymes, including topoisomerases and protein kinases, which are critical targets in cancer therapy.[1][2] In silico screening methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are pivotal in the early stages of drug discovery to identify and optimize promising lead candidates from this chemical class.[3][4]
Molecular Docking Studies: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and affinity of nitrophenyl pyrazole derivatives with their biological targets.
A typical molecular docking workflow involves the following steps:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 2D structure of the nitrophenyl pyrazole compound is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A binding site on the protein is defined, usually centered on the active site or a known ligand-binding pocket. A grid box is generated to encompass this site.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various conformations and orientations of the ligand within the defined grid box. The algorithm calculates the binding affinity (usually in kcal/mol) for each pose.[5][6]
-
Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[5][6]
The following table summarizes the binding affinities of representative nitrophenyl pyrazole compounds against various biological targets, as reported in the literature.
| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | Liver alcohol dehydrogenase | 5ADH | -8.8 to -9.3 | [7] |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | Anti-inflammatory protein hydrolase | 1R06 | -8.5 to -9.7 | [7] |
| Pyrazole-benzimidazolone hybrids | 4-Hydroxyphenylpyruvate dioxygenase | 1TF5 | Not specified | [8] |
| Pyrazoline and Pyrazole Derivatives | Escherichia coli DNA gyrase | 1FJ4 | -9.3 to -10.3 | [6] |
| p-Nitrophenyl hydrazones | Cyclooxygenase-2 (COX-2) | 5IKR | Not specified | [9] |
| p-Nitrophenyl hydrazones | 5-Lipoxygenase (5-LOX) | 3V99 | Not specified | [9] |
| p-Nitrophenyl hydrazones | H+/K+ ATPase | 2XZB | Not specified | [9] |
ADMET Prediction: Assessing Drug-Likeness
In silico ADMET prediction is crucial for evaluating the pharmacokinetic and safety profiles of drug candidates at an early stage. Various computational models and web servers, such as admetSAR and pkCSM, are utilized for these predictions.[3][10]
-
Compound Input: The chemical structure of the nitrophenyl pyrazole derivative is provided as input to the prediction tool, typically in SMILES or SDF format.
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including but not limited to:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.
-
-
Analysis: The predicted ADMET properties are analyzed to assess the compound's drug-likeness and potential liabilities. This often involves checking for compliance with established rules like Lipinski's Rule of Five.[6]
The following table presents a summary of key ADMET properties predicted for various series of pyrazole derivatives.
| Compound Series | Lipinski's Rule Compliance | BBB Penetration | HIA | AMES Toxicity | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrazole-indole molecules | Compliant | Predicted to cross | Good | Non-toxic |[10] | | Pyrazoline and Pyrazole Derivatives | Compliant | Not specified | Good | Not specified |[6] | | p-Nitrophenyl hydrazones | Compliant | Not specified | Excellent | Not specified |[9][11] |
Visualizing Workflows and Pathways
Visual representations are essential for understanding complex scientific processes. The following diagrams, generated using Graphviz, illustrate the typical workflow for in silico bioactivity screening and a relevant signaling pathway.
Caption: A flowchart illustrating the typical workflow for the in silico screening of nitrophenyl pyrazole compounds.
Nitrophenyl pyrazole compounds have been identified as potential inhibitors of protein kinases, which are key components of cellular signaling pathways.[2] The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: A diagram showing a generic kinase signaling pathway and the point of inhibition by a nitrophenyl pyrazole compound.
Conclusion
The in silico bioactivity screening of nitrophenyl pyrazole compounds is a powerful approach to accelerate the discovery of novel therapeutic agents. Molecular docking studies provide valuable insights into the molecular interactions driving their biological activity, while ADMET predictions help in assessing their potential as viable drug candidates. The integration of these computational methods allows for the rational design and prioritization of compounds for further experimental validation, ultimately saving time and resources in the drug development pipeline. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of the nitrophenyl pyrazole scaffold.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1 H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
The Therapeutic Landscape of Pyrazole-Based Compounds: A Technical Guide
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents across a wide range of diseases.[3][4] This technical guide provides an in-depth overview of the significant therapeutic applications of pyrazole-based compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Anti-inflammatory Applications
Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[5][6] This selectivity allows for the reduction of pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7]
Mechanism of Action: COX-2 Inhibition
The primary anti-inflammatory mechanism of many pyrazole compounds, such as the well-known drug Celecoxib, is the selective inhibition of the COX-2 enzyme.[5][8] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[9] COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced at sites of inflammation.[6] The chemical structure of pyrazole-based COX-2 inhibitors allows them to bind selectively to the larger, more flexible active site of the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.[6][7]
Caption: Selective inhibition of the COX-2 pathway by pyrazole compounds.
Quantitative Data: Anti-inflammatory Activity
The efficacy of pyrazole derivatives as anti-inflammatory agents is often quantified by their IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 - 0.95 | >10 | [7][10] |
| Compound 44 | COX-2 | 0.01 | >100 | [10] |
| Compound 189c | COX-2 | 0.0387 | 17.47 | [11] |
| Indomethacin | COX-1/COX-2 | ~0.1 (COX-1), ~1.0 (COX-2) | ~0.1 | [12] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of pyrazole compounds.
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve pyrazole test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer.
-
Add the test compound dilutions or a vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
-
Detection: The reaction produces prostaglandin G2 (PGG2), which can be measured. A common method is to use a colorimetric or fluorometric probe that detects the peroxidase activity of the COX enzyme.
-
Data Analysis:
-
Measure the absorbance or fluorescence at a specific wavelength.
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Anticancer Applications
The pyrazole scaffold is a cornerstone in the development of modern anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[13][14]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. Pyrazole-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[13] This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.[9] Key kinase targets include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[15][16]
Caption: Inhibition of kinase signaling pathways by pyrazole compounds.
Quantitative Data: Anticancer Activity
The anticancer potential of pyrazole derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Target Kinase/Cell Line | IC50 Value | Reference |
| Ruxolitinib | JAK1/JAK2 | ~3 nM | [13] |
| Afuresertib | Akt1 | 1.3 nM | [17] |
| Compound 23 | EGFR | 0.5132 µM | [15] |
| Compound 27 | VEGFR-2 | 828.23 nM | [15] |
| Compound 3f | MDA-MB-468 (Breast Cancer) | 14.97 µM (24h) | [18] |
| Compound 2h | BRAFV600E | 0.05 µM | [19] |
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
This protocol describes the MTT assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density (e.g., 7.5 x 10³ cells/well) and allow them to adhere overnight in a CO2 incubator.[18]
-
Compound Treatment: Add serial dilutions of the pyrazole compounds (e.g., 3 to 100 µM) to the wells.[18] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for a specified duration (e.g., 24 or 48 hours).[18]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.
Antimicrobial Applications
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects, making them promising candidates for the development of new anti-infective agents.[3][4]
Mechanism of Action
The exact mechanisms of antimicrobial action for many pyrazole compounds are still under investigation and can vary. However, proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with microbial DNA replication. Their structural features allow them to interact with various microbial targets.
Caption: General workflow for evaluating antimicrobial pyrazole compounds.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus, S. epidermidis | 64 - 128 | [20] |
| Compound 9 | E. faecalis | 64 | [20] |
| Compound 21a | S. aureus | 2.9 - 7.8 | [21] |
| Compound 21a | Aspergillus niger | 2.9 - 7.8 | [21] |
| Ceftriaxone | S. aureus | 3.125 | [3] |
| Metronidazole | S. aureus | >1560 (in some studies) | [22] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of pyrazole compounds.
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent and make two-fold serial dilutions in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (no microbes, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]
Neuroprotective Applications
Recent research has highlighted the potential of pyrazole-based compounds as neuroprotective agents for treating neurological disorders.[23][24] Their mechanisms often involve anti-inflammatory and antioxidant activities within the central nervous system.[25]
Mechanism of Action: Anti-inflammatory and Antioxidant Effects
Neuroinflammation, often mediated by activated microglial cells, plays a significant role in the progression of neurodegenerative diseases. Pyrazole derivatives can exert neuroprotective effects by suppressing the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cells.[25] Some compounds may also act as inhibitors of enzymes like monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters and the generation of reactive oxygen species.[26]
Caption: Neuroprotective mechanism of pyrazole compounds via inhibition of microglial activation.
Quantitative Data: Neuroprotective Activity
The neuroprotective potential of pyrazole compounds can be evaluated by their ability to inhibit inflammatory markers or protect neuronal cells from toxicity.
| Compound | Activity/Target | IC50 Value | Reference |
| Compound 6g | IL-6 Expression Suppression | 9.562 µM | [25] |
| Celecoxib | IL-6 Expression Suppression | >10 µM (less potent than 6g) | [25] |
| Pyrazoline 18 | Cannabinoid Receptor (CB2) Affinity | pKi = 8.4 | [26] |
Experimental Protocol: Neuroprotection Assay Using SH-SY5Y Cells
This protocol assesses the ability of pyrazole compounds to protect neuronal cells from toxicity induced by activated monocytic cells (a model for microglia).[27]
-
THP-1 Cell Activation: Culture human THP-1 monocytic cells and stimulate them with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for 24 hours to induce a pro-inflammatory state.[27]
-
Supernatant Collection: Collect the culture medium (supernatant) from the activated THP-1 cells, which now contains neurotoxic inflammatory mediators.
-
Neuronal Cell Culture: Seed SH-SY5Y neuroblastoma cells in a separate 24-well plate and allow them to attach.[27]
-
Treatment: Replace the medium of the SH-SY5Y cells with the collected THP-1 supernatant. Simultaneously, add varying concentrations of the test pyrazole compounds.
-
Viability Assessment: After 72 hours of incubation, assess the viability of the SH-SY5Y cells using the MTT assay as described previously.[27]
-
Data Analysis: A higher cell viability in the presence of the pyrazole compound indicates a neuroprotective effect against the inflammatory supernatant. Calculate the percentage of protection and determine the EC50 (half-maximal effective concentration).
Conclusion
The pyrazole scaffold remains a highly valuable and "privileged" structure in the field of drug discovery. Its derivatives have shown remarkable success as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The continued exploration of structure-activity relationships, combined with advanced screening and mechanistic studies, promises to yield novel pyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles. This guide provides a foundational framework for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researcher.manipal.edu [researcher.manipal.edu]
- 25. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Diverse Mechanisms of Action of Pyrazole Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility has led to the development of a wide array of therapeutic agents with diverse biological activities. Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, anti-obesity, and antimicrobial agents, underscoring their significance in drug discovery. This technical guide delves into the core mechanisms of action through which these compounds exert their effects on biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
Pyrazole derivatives achieve their therapeutic effects by interacting with a variety of biological targets, primarily enzymes and receptors. The key to their success lies in the tunable nature of the pyrazole ring, which allows for precise modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. The principal mechanisms of action can be broadly categorized as follows:
-
Enzyme Inhibition: A predominant mechanism for pyrazole derivatives is the inhibition of key enzymes involved in disease pathology. This includes the well-established inhibition of cyclooxygenase (COX) enzymes in inflammation, the targeting of various protein kinases in cancer, and the modulation of other critical enzymes like poly (ADP-ribose) polymerase (PARP).
-
Receptor Modulation: Pyrazole-containing compounds can act as antagonists or inverse agonists of cellular receptors. A notable example is the antagonism of the cannabinoid receptor 1 (CB1), which has been explored for the treatment of obesity and related metabolic disorders.
-
DNA Interaction: Certain pyrazole derivatives have been shown to interact directly with DNA, for instance, by binding to the minor groove, thereby interfering with DNA replication and transcription processes in cancer cells.[1]
I. Anti-inflammatory Action: Cyclooxygenase (COX) Inhibition
A cornerstone of the therapeutic application of pyrazole derivatives is their anti-inflammatory activity, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3]
Many pyrazole derivatives, most famously Celecoxib , are selective COX-2 inhibitors.[4][5] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, an area that is structurally different from the active site of COX-1.[3] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while sparing the gastrointestinal-protective prostaglandins synthesized via COX-1.[2]
Quantitative Data: COX Inhibition
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against COX-1 and COX-2 enzymes, demonstrating their potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [6] |
| SC-558 | >1900 | 0.0053 | >358,490 | [6] |
| Compound 8b (Thymol-pyrazole hybrid) | 13.6 | 0.043 | 316 | [7] |
| Compound 8g (Thymol-pyrazole hybrid) | 12.06 | 0.045 | 268 | [7] |
| PYZ10 (Pyrazole-thiourea-benzimidazole hybrid) | - | 0.0000283 | - | [8][9] |
| PYZ11 (Pyrazole-thiourea-benzimidazole hybrid) | - | 0.0002272 | - | [8][9] |
| PYZ31 (New pyrazole derivative) | - | 0.01987 | - | [8][9] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Data for some compounds were not available for both isoforms.
Signaling Pathway: Prostaglandin Synthesis Inhibition
II. Anticancer Activity: Kinase Inhibition and Other Mechanisms
The role of pyrazole derivatives as anticancer agents is a rapidly expanding area of research. Their efficacy stems from the ability to target multiple facets of cancer cell biology, most notably through the inhibition of protein kinases.[10] Kinases are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[11]
Pyrazole derivatives have been developed as potent inhibitors of a wide range of kinases, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Pyrazole derivatives have been shown to inhibit PI3 kinase, leading to reduced downstream signaling.[12]
-
Cyclin-Dependent Kinases (CDKs): CDKs control the progression of the cell cycle. Inhibition of CDKs by pyrazole compounds can lead to cell cycle arrest and apoptosis.[12][13]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can disrupt cell division.[14]
-
Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives can dually inhibit RTKs like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis.[15]
-
JAK/STAT Pathway: The pyrazole-containing drug Ruxolitinib inhibits JAK1 and JAK2, key components of this cytokine signaling pathway.[16]
Beyond kinase inhibition, some pyrazole derivatives induce apoptosis through the upregulation of pro-apoptotic proteins (e.g., BAX) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), as well as activation of caspases.[17]
Quantitative Data: Kinase Inhibition and Anticancer Activity
The following tables summarize the inhibitory potency of selected pyrazole derivatives against various protein kinases and their antiproliferative activity against different cancer cell lines.
Table 2: Pyrazole Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | [14] |
| Compound 2 | Akt1 | 1.3 | [14] |
| Compound 6 | Aurora A | 160 | [14] |
| Compound 7 | Aurora A / B | 28.9 / 2.2 | [14] |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | [18] |
| Compound 3 (EGFR/VEGFR-2 inhibitor) | EGFR | 60 | [15] |
| Compound 9 (EGFR/VEGFR-2 inhibitor) | VEGFR-2 | 220 | [15] |
Table 3: Antiproliferative Activity of Pyrazole Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Compound 29 | 17.12 | - | 10.05 | 29.95 | [12] |
| Compound 43 | 0.25 | - | - | - | [12] |
| Compound 41 | 1.937 (µg/mL) | - | 3.695 (µg/mL) | - | [12] |
| Compound 42 | - | 2.914 (µg/mL) | - | - | [12] |
| Compound 25 | - | - | - | 3.17 | [1] |
| Compound 11 | 2.85 | - | - | - | [17] |
| Compound 11 | - | 2.12 | - | - | [17] |
Signaling Pathway: Inhibition of the JAK-STAT Pathway
III. Neurological and Metabolic Effects: Cannabinoid Receptor (CB1) Antagonism
Pyrazole derivatives have also been developed to target the central nervous system, particularly the endocannabinoid system. Rimonabant , a diarylpyrazole, was developed as a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[7][19][20] CB1 receptors are predominantly found in the brain and are involved in regulating appetite, energy metabolism, and mood.[19][20] By blocking the CB1 receptor, rimonabant was shown to reduce appetite and improve metabolic parameters.[20][21] Although it was later withdrawn from the market due to psychiatric side effects, the mechanism of CB1 antagonism by a pyrazole scaffold remains a significant area of research.[19]
Quantitative Data: CB1 Receptor Binding Affinity
The following table presents the binding affinity (Ki) of rimonabant for the CB1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Reference |
| Rimonabant | CB1 | 2 | [22] |
| Compound 34 | CB1 | 6.9 | [23][24] |
Signaling Pathway: Cannabinoid Receptor 1 (CB1) Blockade
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Heme cofactor
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test pyrazole derivative (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test pyrazole derivative in DMSO.
-
Enzyme and Cofactor Addition: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the diluted test compound, a reference inhibitor (e.g., celecoxib), and a vehicle control (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection reagent. For colorimetric assays with TMPD, the appearance of the oxidized product is monitored at a specific wavelength (e.g., 590 nm).[25]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibition of a specific kinase's enzymatic activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Test pyrazole derivative (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO.
-
Assay Setup: Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature.[5]
-
Reaction Initiation: Add a mixture of ATP and the specific substrate to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the reaction for 30-60 minutes at 30°C.[5]
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11][26]
Materials:
-
Human cancer cell line(s)
-
Complete culture medium
-
Test pyrazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[27]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[28]
Materials:
-
Cancer cells
-
Test pyrazole derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[12]
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to generate histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The diverse mechanisms of action of pyrazole derivatives, ranging from selective enzyme inhibition to receptor modulation, have paved the way for their successful application in treating a multitude of diseases. The ability to fine-tune their structure to achieve high potency and selectivity for specific biological targets continues to make them a focal point of research and development. This guide provides a foundational understanding of their mechanisms, supported by quantitative data and standardized experimental protocols, to aid researchers in the ongoing quest for novel and more effective pyrazole-based therapeutics.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Protocols [bdbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. publishatcj.com [publishatcj.com]
- 18. benchchem.com [benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
The Pyrazole Nucleus: A Historical and Technical Guide to its Emergence as a Privileged Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its journey from an accidental laboratory discovery to a privileged scaffold in a multitude of blockbuster drugs is a testament to its remarkable chemical versatility and pharmacological promiscuity. This in-depth technical guide explores the discovery and history of pyrazole as a pharmacophore, detailing the key synthetic methodologies, early pharmacological discoveries, and the mechanistic insights that have cemented its importance in drug development.
The Dawn of the Pyrazole Era: An Accidental Discovery
The story of pyrazole in medicine begins not with a targeted drug discovery program, but with a serendipitous finding in the late 19th century. In 1883, while investigating quinine derivatives, German chemist Ludwig Knorr attempted the condensation of phenylhydrazine with ethyl acetoacetate.[1] This reaction did not yield the expected quinoline derivative but instead produced a novel heterocyclic compound. Subsequent methylation of this intermediate led to the synthesis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound that would soon be known as Antipyrine (or Phenazone).[1] This marked the birth of the first synthetic, non-opioid analgesic and antipyretic drug, predating even aspirin.[2]
Four years later, in 1889, Hans von Pechmann reported the synthesis of the parent, unsubstituted pyrazole. These early discoveries laid the groundwork for over a century of research into the chemical and biological properties of this versatile heterocyclic system.
Foundational Syntheses: The Knorr Pyrazole Synthesis
The reaction employed by Knorr in the discovery of Antipyrine became a cornerstone of pyrazole chemistry and is now known as the Knorr Pyrazole Synthesis . This robust and versatile method involves the condensation of a β-dicarbonyl compound (such as a β-ketoester or a 1,3-diketone) with a hydrazine derivative. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the pyrazole or pyrazolone ring.
Representative Experimental Protocol: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (a Knorr Pyrazolone Synthesis)
The following protocol is a representative example of the Knorr pyrazole synthesis, adapted from the synthesis of Edaravone, a structurally related pyrazolone.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid (catalyst)
-
1-Propanol (solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 20-mL scintillation vial or a suitable round-bottom flask, combine ethyl acetoacetate (3 mmol) and phenylhydrazine hydrate (6 mmol).
-
Add 3 mL of 1-propanol as a solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to approximately 100°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane, with ethyl benzoylacetate as a starting material reference.
-
Once the starting material is consumed (typically after 1 hour), add 10 mL of hot water to the reaction mixture with vigorous stirring to induce precipitation of the product.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual impurities.
-
Air-dry the product to a constant weight.
-
Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., NMR, IR).
Early Pharmacological Insights: The Rise of Pyrazolone Analgesics
The discovery of Antipyrine's potent analgesic and antipyretic properties sparked immense interest in the pharmacological potential of the pyrazolone scaffold.[2] This led to the development of a series of early non-steroidal anti-inflammatory drugs (NSAIDs) based on the pyrazolone core.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The therapeutic effects of these early pyrazolone derivatives were later understood to be a result of their ability to inhibit the cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Antipyrine and its early analogs were found to be non-selective inhibitors of both COX-1 and COX-2 isoforms.
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and its inhibition by pyrazolone-based NSAIDs.
References
Methodological & Application
Synthesis Protocol for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described three-step synthesis is robust and proceeds through a Claisen condensation, followed by a pyrazole ring formation and subsequent ester hydrolysis. This protocol includes detailed experimental procedures, a summary of quantitative data for all intermediates and the final product, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are important scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The presence of the nitro group offers a handle for further functionalization, making it a versatile intermediate in organic synthesis. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available reagents.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate | C12H11NO6 | 265.22 | Yellow Solid | ~85 | 98-100 | |
| Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | C12H11N3O4 | 261.24 | Pale Yellow Solid | ~90 | 188-190 | |
| This compound | C10H7N3O4 | 233.18 | Off-white Solid | ~95 | >250 (decomposes) |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate
This step involves a Claisen condensation reaction between 4-nitroacetophenone and diethyl oxalate.
Materials:
-
4-Nitroacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
To this solution, a mixture of 4-nitroacetophenone and diethyl oxalate is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled in an ice bath and acidified with 1 M hydrochloric acid to a pH of 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
This step involves the cyclization of the intermediate diketoester with hydrazine hydrate to form the pyrazole ring.
Materials:
-
Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate is dissolved in ethanol.
-
A few drops of glacial acetic acid are added to the solution.
-
Hydrazine hydrate is then added dropwise to the reaction mixture.
-
The mixture is refluxed for 4-6 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Water
-
1 M Hydrochloric acid
Procedure:
-
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is suspended in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified with 1 M hydrochloric acid to a pH of 2-3.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum to yield this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 3,5-disubstituted pyrazoles, a core scaffold in many pharmaceutical agents. The following sections outline various cyclocondensation methodologies, including the classical Knorr synthesis, reactions involving chalcones, and modern one-pot and microwave-assisted procedures.
Introduction to Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The 3,5-disubstituted pyrazole motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Cyclocondensation reactions are a primary and versatile method for the synthesis of the pyrazole ring.[2][3] These reactions typically involve the condensation of a 1,3-dielectrophilic species with a hydrazine derivative.[2][3] The choice of starting materials and reaction conditions can be tailored to achieve a diverse range of substituted pyrazoles.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various cyclocondensation methods for the preparation of 3,5-disubstituted pyrazoles, allowing for easy comparison of their efficiency and conditions.
| Starting Material 1 | Starting Material 2 | Product | Method | Reaction Conditions | Time | Yield (%) |
| Ethyl benzoylacetate | Hydrazine hydrate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | Knorr Synthesis | 1-Propanol, Glacial Acetic Acid, 100 °C | 1 h | High |
| Chalcone | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | From Chalcone | Acetic Acid, Reflux | 4 h | Good |
| Substituted Chalcone | Hydrazine hydrate | 3,5-Diaryl-2-pyrazoline | Microwave-assisted | Acetic Acid, Microwave Irradiation | 45-120 s | Good |
| Acetophenone | Benzaldehyde & Hydrazine HCl | 3,5-Diphenyl-1H-pyrazole | One-Pot Synthesis | KBrO3-KBr, Mild Conditions | Short | 80% |
| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | One-Pot from Ketones | LiHMDS, Toluene | Rapid | Good to Excellent |
| 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate & Formic acid | 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | From Chalcone | Ethanol, Reflux | 24 h | 60%[4] |
| 2'-hydroxychalcones | Hydrazine hydrate | 3,5-Diarylpyrazolines | One-Pot Synthesis | DMSO, I2, 130-140°C | 2 h | Excellent |
| Ketone | Aldehyde & Hydrazine monohydrochloride | 3,5-Disubstituted Pyrazole | One-Pot Oxidation | DMSO, Oxygen, Heat | Not Specified | Very Good[5] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the classical Knorr pyrazole synthesis using a β-ketoester and hydrazine.[6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the ketoester is consumed, add water (10 mL) to the hot, stirring reaction mixture.
-
Turn off the heat and allow the reaction to cool slowly to room temperature over 30 minutes while stirring.
-
Collect the precipitated product by filtration using a Buchner funnel.
-
Wash the product with a small amount of water and allow it to air dry.
Protocol 2: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone
This method describes the synthesis of a 3,5-diarylpyrazole from a chalcone precursor.[7]
Materials:
-
Chalcone (1,3-diphenyl-2-propene-1-one) (5.0 mmol)
-
Hydrazine hydrate (25.0 mmol)
-
Acetic acid (30 mL)
-
Crushed ice
Procedure:
-
In a conical flask, prepare a mixture of dry chalcone (5.0 mmol), hydrazine hydrate (25.0 mmol), and acetic acid (30 mL).
-
Reflux the reaction mixture for 4 hours.
-
After reflux, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3,5-diphenyl-2-pyrazoline, which can be further oxidized to the corresponding pyrazole.
Protocol 3: Microwave-Assisted Synthesis of 3,5-Diaryl-2-pyrazolines
This protocol outlines a rapid, microwave-assisted synthesis of pyrazolines from chalcones.[8]
Materials:
-
Substituted prop-2-en-1-one (chalcone) (0.01 mol)
-
Hydrazine hydrate
-
Acetic acid
Procedure:
-
In an open Erlenmeyer flask suitable for microwave synthesis, mix the substituted chalcone (0.01 mol) with hydrazine hydrate in acetic acid.
-
Irradiate the mixture in a microwave oven for 45-120 seconds.
-
After irradiation, cool the reaction mixture and pour it over ice water.
-
Collect the separated solid by filtration, wash with water, and recrystallize from ethanol.
Protocol 4: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Ketones and Aldehydes
This efficient one-pot procedure synthesizes 3,5-disubstituted pyrazoles from simple starting materials.[9]
Materials:
-
Aryl methyl ketone (e.g., acetophenone)
-
Araldehyde (e.g., benzaldehyde)
-
Hydrazine hydrochloride
-
Aqueous KBrO3-KBr mixture
-
Ether
-
5% aqueous NaHCO3 solution
-
Anhydrous Na2SO4
Procedure:
-
Carry out a one-pot reaction of the methyl ketone, araldehyde, and hydrazine hydrochloride under mild conditions to form the dihydropyrazole intermediate in situ.
-
Directly treat the resultant mixture with an aqueous KBrO3-KBr mixture to achieve oxidation to the pyrazole.
-
Extract the product with ether (3 x 10 mL).
-
Wash the combined organic layers first with 5% aqueous NaHCO3 solution and then with water.
-
Dry the organic extract over anhydrous Na2SO4 and evaporate the solvent to obtain the crude product.
-
Purify the crude product by crystallization from an ethyl acetate-hexane solution.
Visualizations
General Cyclocondensation Reaction for Pyrazole Synthesis
Caption: General reaction scheme for pyrazole synthesis.
Experimental Workflow for Pyrazole Synthesis
Caption: Typical experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. akademisains.gov.my [akademisains.gov.my]
- 8. researchgate.net [researchgate.net]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
One-Pot Synthesis of Pyrazole-3-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The following sections outline three distinct and efficient one-pot methodologies, complete with structured data, detailed experimental procedures, and visual representations of the synthetic workflows.
Method 1: Three-Component Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids
This method employs a one-pot sequence involving a MeONa/LiCl-mediated sterically hindered Claisen condensation, a Knorr pyrazole synthesis, and subsequent hydrolysis to afford 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids from readily available alkylphenones, diethyl oxalate, and arylhydrazines.[1][2] The addition of lithium chloride is crucial for stabilizing intermediates and improving reaction yields.[1]
Experimental Protocol
A mixture of lithium chloride (2.5 equiv.) and sodium methoxide (1.5 equiv.) in THF is heated at reflux for three hours. To this suspension, the corresponding alkylphenone (1.0 equiv.) and diethyl oxalate (1.3 equiv.) are added, and the reaction mixture is stirred for an additional three hours at room temperature. After the removal of THF under reduced pressure, ethanol, trifluoroacetic acid (2.0 equiv.), and the appropriate arylhydrazine hydrochloride (1.0 equiv.) are sequentially added. The resulting mixture is heated at reflux for 12 hours. Following the Knorr cyclization, a 6 M aqueous sodium hydroxide solution (10.0 equiv.) is added, and the mixture is refluxed for another 12 hours to facilitate hydrolysis. The reaction mixture is then cooled to room temperature and acidified with 2 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acid.[2]
Data Presentation
| Entry | Alkylphenone (R1) | Arylhydrazine (R2) | Product | Yield (%) |
| 1 | 4-Methylpropiophenone | Phenylhydrazine | 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 85 |
| 2 | Propiophenone | 4-Methoxyphenylhydrazine | 5-Phenyl-1-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | 88 |
| 3 | 4-Chloropropiophenone | Phenylhydrazine | 5-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | 91 |
| 4 | Propiophenone | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | 82 |
| 5 | 4-Methoxypropiophenone | Phenylhydrazine | 5-(4-Methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | 86 |
Reaction Workflow
Caption: One-pot synthesis of 1,5-diaryl-pyrazole-3-carboxylic acids.
Method 2: Regiocontrolled Synthesis of 1-Substituted-3(5)-Carboxyalkyl-1H-pyrazoles from Trichloromethyl Enones
This protocol offers a regiocontrolled approach to 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles by utilizing trichloromethyl enones as versatile starting materials. The regioselectivity is dependent on the nature of the hydrazine reagent; arylhydrazine hydrochlorides favor the formation of the 1,3-regioisomer, whereas the corresponding free arylhydrazines lead exclusively to the 1,5-regioisomer. The trichloromethyl group serves as a precursor to the carboxyalkyl moiety, which is revealed in the final step.
Experimental Protocol
For 1,3-Regioisomer: To a solution of the trichloromethyl enone (1.0 equiv.) in ethanol, the respective arylhydrazine hydrochloride (1.2 equiv.) is added. The mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then dissolved in methanol, and an aqueous solution of sodium hydroxide (5.0 equiv. in water) is added. The mixture is refluxed for 4-6 hours. After cooling, the mixture is acidified with concentrated HCl, and the resulting precipitate is filtered, washed with water, and dried to afford the 1,3-disubstituted pyrazole-5-carboxylic acid.
For 1,5-Regioisomer: To a solution of the trichloromethyl enone (1.0 equiv.) in ethanol, the respective arylhydrazine (1.2 equiv.) is added. The mixture is stirred at room temperature for 24 hours. The workup and hydrolysis procedure is identical to the one described for the 1,3-regioisomer to yield the 1,5-disubstituted pyrazole-3-carboxylic acid.
Data Presentation
| Entry | Trichloromethyl Enone (R1) | Hydrazine Reagent (R2) | Regioisomer | Product | Yield (%) |
| 1 | 4-Phenyl-1,1,1-trichloro-3-buten-2-one | Phenylhydrazine HCl | 1,5 | 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | 85 |
| 2 | 4-Phenyl-1,1,1-trichloro-3-buten-2-one | Phenylhydrazine | 1,3 | 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid | 92 |
| 3 | 4-(4-Chlorophenyl)-1,1,1-trichloro-3-buten-2-one | Phenylhydrazine HCl | 1,5 | 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | 88 |
| 4 | 4-(4-Chlorophenyl)-1,1,1-trichloro-3-buten-2-one | Phenylhydrazine | 1,3 | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | 90 |
| 5 | 4-(4-Methoxyphenyl)-1,1,1-trichloro-3-buten-2-one | 4-Nitrophenylhydrazine HCl | 1,5 | 5-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | 75 |
| 6 | 4-(4-Methoxyphenyl)-1,1,1-trichloro-3-buten-2-one | 4-Nitrophenylhydrazine | 1,3 | 3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid | 81 |
Reaction Workflow
Caption: Regiocontrolled synthesis of pyrazole-carboxylic acids.
Method 3: One-Pot Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition
This method describes a facile one-pot procedure for the synthesis of pyrazole-5-carboxylates through a 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[3] The reaction is promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and proceeds with excellent regioselectivity.[3]
Experimental Protocol
To a solution of the α-methylene carbonyl compound (1.0 equiv.) and ethyl diazoacetate (1.2 equiv.) in acetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl pyrazole-5-carboxylate.
Data Presentation
| Entry | α-Methylene Carbonyl Compound | Product | Yield (%) |
| 1 | Chalcone | Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate | 85 |
| 2 | Dibenzylideneacetone | Ethyl 3-phenyl-4-(styryl)-1H-pyrazole-5-carboxylate | 78 |
| 3 | 2-Benzylidene-1-tetralone | Ethyl 3,3a-dihydro-2-phenyl-2H-benzo[g]indazole-1-carboxylate | 92 |
| 4 | 3-Benzylidene-2,4-pentanedione | Ethyl 4-acetyl-3-methyl-5-phenyl-1H-pyrazole-5-carboxylate | 81 |
Reaction Pathway
Caption: 1,3-Dipolar cycloaddition for pyrazole-5-carboxylates.
References
- 1. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block playing a significant role in modern medicinal chemistry. Its rigid pyrazole scaffold, coupled with the reactive carboxylic acid handle and the synthetically malleable nitro group, makes it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate in the development of novel therapeutic agents.
Derivatives of the pyrazole core are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] Specifically, this compound itself has demonstrated notable antiviral activity.[3] This intermediate serves as a crucial scaffold for generating libraries of compounds for screening against various therapeutic targets.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇N₃O₄ |
| Molecular Weight | 233.18 g/mol |
| CAS Number | 189083-63-4 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of compounds targeting a range of diseases.
-
Anti-inflammatory Agents: The pyrazole scaffold is a core component of several known inhibitors of key inflammatory mediators. Derivatives can be synthesized to target enzymes such as cyclooxygenase-2 (COX-2) and p38 MAP kinase, both of which are implicated in inflammatory diseases like rheumatoid arthritis.[4]
-
Antiviral Compounds: this compound has shown direct antiviral effects, particularly against HIV.[3] The carboxylic acid group allows for the facile generation of amide and ester libraries to explore structure-activity relationships (SAR) for improved potency and pharmacokinetic properties.
-
Anticancer Therapeutics: The pyrazole nucleus is a privileged scaffold in the design of various kinase inhibitors that are central to cancer signaling pathways. The nitrophenyl group can be reduced to an amine, providing another point for diversification to generate compounds targeting specific cancer-related proteins.
-
Antimicrobial Agents: Functionalization of the pyrazole core has led to the discovery of compounds with significant antibacterial and antifungal activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step process involving the synthesis of the ethyl ester precursor followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
This synthesis is adapted from the general procedure for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[5][6]
-
Materials:
-
4'-Nitroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrazine hydrate
-
Glacial acetic acid
-
Hydrochloric acid (for pH adjustment)
-
-
Procedure:
-
Claisen Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add a mixture of 4'-nitroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature. Stir the reaction mixture at room temperature for 12-16 hours. The formation of the intermediate, ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate, can be monitored by TLC.
-
Cyclization: After the formation of the intermediate, cool the reaction mixture in an ice bath. Add hydrazine hydrate (1.5 eq) dropwise, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator. Acidify the residue with dilute hydrochloric acid to a pH of 5-6. The product will precipitate out of the solution.
-
Purification: Filter the crude product and wash with cold water. Recrystallize the solid from ethanol to obtain pure ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (or Lithium hydroxide)
-
Water
-
Hydrochloric acid, 1M
-
-
Procedure:
-
Suspend ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of water and ethanol.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Purification: A precipitate of this compound will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of Amide Derivatives
This protocol describes the coupling of this compound with a primary or secondary amine using a peptide coupling agent.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Protocol 3: Synthesis of Ester Derivatives (Fischer Esterification)
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[7]
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) - to be used as the solvent and reactant
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for 6-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ester.
-
Quantitative Data
The following tables summarize representative biological activity data for derivatives of pyrazole carboxylic acids.
Table 1: Antiviral Activity of this compound
| Compound | Virus | Assay | EC₅₀ (µM) | Reference |
| This compound | HIV | HIV Replication Inhibition | 3.6 | [3] |
Table 2: In Vitro COX-2 Inhibitory Activity of Representative Pyrazole Derivatives
| Compound Moiety | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 1,3,4-Trisubstituted pyrazole | 1.33 | >60 | [4] |
| Pyrazole-functionalized flavone | - (Significant Inhibition) | Selective for COX-2 | [4] |
| 1,3,4-Trisubstituted pyrazole chalcone | 0.26 | >192.3 | [4] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound can be designed to modulate key signaling pathways involved in inflammation and cancer.
p38 MAP Kinase Inhibition
The p38 MAP kinase pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] Pyrazole-based inhibitors can block the activity of p38 MAP kinase, thereby preventing the downstream inflammatory response.
Caption: p38 MAP Kinase signaling pathway and point of inhibition.
COX-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] COX-2 is an inducible isoform that is upregulated at sites of inflammation. Pyrazole-containing compounds, structurally similar to celecoxib, can act as selective COX-2 inhibitors.
Caption: COX-2 pathway for prostaglandin synthesis and inhibition.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
References
- 1. banglajol.info [banglajol.info]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives in Kinase Inhibition Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazole derivatives as potent kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases involved in cancer and other diseases.[1][2][3][4][5] These notes offer a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the research and development of novel pyrazole-based kinase inhibitors.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives have emerged as a significant class of kinase inhibitors due to their versatile chemical nature and ability to form key interactions within the ATP-binding pocket of various kinases. The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved drugs, such as Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), feature a pyrazole core, highlighting the clinical success of this scaffold.[3] Pyrazole-possessing kinase inhibitors play a crucial role in various disease areas, especially in many cancer types such as lymphoma, breast cancer, melanoma, and cervical cancer, in addition to inflammation and neurodegenerative disorders.[1][2][4]
Quantitative Data: Inhibitory Potency of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases and cancer cell lines. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.
Table 1: Pyrazole Derivatives Targeting Various Kinases
| Compound Name/Reference | Target Kinase | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |
| Compound 2 | Akt1 | 1.3 | HCT116 (colon) | 0.95 |
| Tozasertib (VX-680) | Aurora A | 2.5 | - | - |
| Compound 7 | Aurora A/B | 28.9 / 2.2 | A549 (lung) | 0.487 |
| Ruxolitinib | JAK1/JAK2 | ~3 | - | - |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | - | - |
| Compound 17 | Chk2 | 17.9 | - | - |
| Pirtobrutinib | BTK | 0.66 (cellular) | TMD8 | 6.4 |
| Encorafenib | BRAF V600E | 0.3 | A375 | 4 |
Data compiled from multiple sources.[1][4][5][6][7]
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Understanding the signaling pathways that pyrazole derivatives inhibit is crucial for designing experiments and interpreting results.
Janus Kinase (JAK)/STAT Signaling Pathway
The JAK-STAT pathway is critical for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Pyrazole inhibitors like Ruxolitinib target JAK kinases, blocking downstream signaling.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer.[4] Pyrazole derivatives have been developed to target kinases within this pathway, such as Akt.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole compound.
Experimental Protocols
A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process typically starts with in vitro kinase assays to determine direct inhibitory activity, followed by cell-based assays to assess cellular potency and effects on downstream signaling.
Caption: General workflow for evaluating a novel pyrazole kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazole test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrazole-based test compounds.
-
Assay Setup:
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and a vehicle control (e.g., DMSO) to the appropriate wells of a 384-well plate.[5]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[5]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[5]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[5]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5]
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the light produced in a coupled luciferase reaction.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.[5]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[5]
-
Incubate the plate for a specified period (e.g., 48-72 hours).[5]
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells and determine the EC50 value.
Western Blotting for Target Engagement
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of a target kinase or its downstream substrates, thus confirming target engagement in a cellular context.
Materials:
-
Cell line of interest
-
Pyrazole test compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the pyrazole inhibitor at various concentrations for a specific time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[8]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated target or a downstream substrate overnight at 4°C.[8]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[8]
-
-
Analysis: Analyze the band intensities to determine the effect of the pyrazole inhibitor on the phosphorylation of the target protein. Reprobe the membrane with an antibody for the total protein as a loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Synthesis and Antimicrobial Evaluation of Novel Pyrazole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial screening of novel pyrazole-based compounds. Pyrazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide offers a practical framework for researchers engaged in the discovery and development of new antimicrobial agents.
Introduction to Pyrazole Scaffolds in Antimicrobial Drug Discovery
The pyrazole nucleus is a versatile scaffold in drug design, present in several clinically approved drugs.[4] Its derivatives have shown potent activity against a broad spectrum of microbial pathogens, including drug-resistant strains.[5][6] The mechanism of action for some pyrazole-based antimicrobials has been attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is a promising target for new antibacterial agents.[4][5][7] The development of novel synthetic methodologies has further expanded the chemical space of pyrazole derivatives, enabling the exploration of new structure-activity relationships.[1][8]
I. Synthesis of Pyrazole Derivatives
Several synthetic strategies have been developed for the preparation of pyrazole derivatives. This section details two common and effective methods: synthesis via condensation of 1,3-dicarbonyl compounds with hydrazines and a one-pot multicomponent reaction.
Protocol 1: Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles via Condensation
This protocol describes the regioselective synthesis of pyrazoles through the condensation of 1,3-diketones with arylhydrazines.[1]
Materials:
-
Substituted 1,3-diketone (e.g., acetylacetone)
-
Arylhydrazine hydrochloride
-
N,N-Dimethylacetamide (DMA)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMA).
-
Add the arylhydrazine hydrochloride (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).[2][9]
Protocol 2: One-Pot Synthesis of Thiazolyl Pyrazole Derivatives
This protocol outlines a one-pot synthesis of 2,4-disubstituted thiazolyl pyrazole derivatives, which have shown promising antimicrobial activities.[10]
Materials:
-
Pyrazole-4-carbaldehyde derivative (1.0 eq)
-
Thiosemicarbazide derivative (1.0 eq)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Ethanol
-
Standard laboratory glassware and reflux condenser
Procedure:
-
To a round-bottom flask, add the pyrazole-4-carbaldehyde, thiosemicarbazide, and α-haloketone in ethanol.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the solid product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
II. Antimicrobial Screening Protocols
Once the novel pyrazole compounds are synthesized and characterized, their antimicrobial activity is evaluated. The following are standard protocols for preliminary antimicrobial screening.
Protocol 3: Agar Disk Diffusion Method
This method is a qualitative screening technique to assess the antimicrobial activity of the synthesized compounds.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Synthesized pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Solvent (negative control)
-
Sterile petri dishes, swabs, and incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Allow the agar to solidify.
-
Prepare a microbial inoculum of the test organism and swab it uniformly across the surface of the agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized pyrazole compounds.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Also, place discs with the standard antibiotic/antifungal and the solvent control on the same plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized pyrazole compounds at various concentrations
-
Standard antimicrobial drugs
-
Resazurin dye (optional, for viability indication)[12]
Procedure:
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the synthesized compounds in the wells to achieve a range of concentrations.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add resazurin dye to the wells. A color change from blue to pink indicates microbial growth.[12]
III. Data Presentation
The quantitative data from the antimicrobial screening should be summarized in a clear and structured format for easy comparison.
Table 1: Antimicrobial Activity of Synthesized Pyrazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Gram-positive Bacteria (S. aureus) | Gram-negative Bacteria (E. coli) | Fungi (C. albicans) |
| PYZ-01 | 15 | 12 | 10 |
| PYZ-02 | 18 | 14 | 13 |
| PYZ-03 | 22 | 18 | 16 |
| Standard | 25 (Ciprofloxacin) | 23 (Ciprofloxacin) | 20 (Fluconazole) |
Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Pyrazole Derivatives (in µg/mL)
| Compound ID | Gram-positive Bacteria (S. aureus) | Gram-negative Bacteria (E. coli) | Fungi (C. albicans) |
| PYZ-01 | 64 | 128 | 256 |
| PYZ-02 | 32 | 64 | 128 |
| PYZ-03 | 16 | 32 | 64 |
| Standard | 2 (Ciprofloxacin) | 4 (Ciprofloxacin) | 8 (Fluconazole) |
IV. Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Synthesis and Screening Workflow
Proposed Mechanism of Action: DNA Gyrase Inhibition
Some pyrazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[4][5]
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid in Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their role as enzyme inhibitors. This document provides detailed application notes and protocols for the study of this compound as a potential enzyme inhibitor, with a specific focus on its hypothesized activity against xanthine oxidase, an enzyme implicated in hyperuricemia and gout. While direct inhibitory data for this specific compound on xanthine oxidase is not extensively published, its structural similarity to other known xanthine oxidase inhibitors containing a pyrazole core suggests its potential in this area.
Data Presentation: Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the inhibitory activities of various pyrazole-related compounds against different enzymes to provide a comparative context for the potential efficacy of this compound.
| Compound/Derivative Class | Target Enzyme | IC50 / EC50 | Inhibition Type | Reference |
| This compound | Antiviral Activity | EC50: 3.6 µM | Not Specified | [1] |
| 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole analogues | Xanthine Oxidase | IC50: 5.3 µM (most potent compound) | Not Specified | [2] |
| 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives | Acrosin | IC50: 0.01 µmol/mL (most potent compound) | Not Specified | [3] |
| Pyrazole-carboxamides bearing sulfonamide moiety | Carbonic Anhydrase I (hCA I) | Ki: 0.063–3.368 µM | Not Specified | [4] |
| Pyrazole-carboxamides bearing sulfonamide moiety | Carbonic Anhydrase II (hCA II) | Ki: 0.007–4.235 µM | Not Specified | [4] |
| 1H-pyrazole-3-carboxamides | Hepatitis C Virus (HCV) replication | EC50: 5 - 8 µM | Suppression of COX-2 | [5] |
| Pyrazole-3-carboxylic acid derivatives | Dengue Virus (DENV) Protease | EC50: down to 2.2 µM | Not Specified | [6] |
Experimental Protocols
This section provides a detailed methodology for a xanthine oxidase inhibition assay, a plausible target for this compound based on the activity of structurally related compounds.
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation can be monitored by measuring the increase in absorbance at 295 nm. The inhibitory activity of the test compound is determined by quantifying the reduction in the rate of uric acid production.[1]
Materials and Reagents:
-
This compound
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)[1]
-
Potassium Phosphate Buffer (70 mM, pH 7.5)[7]
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Allopurinol in DMSO.
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase at 0.05 U/mL in 70 mM potassium phosphate buffer (pH 7.5).[3]
-
Substrate Solution: Prepare a 150 µM solution of xanthine in 70 mM potassium phosphate buffer (pH 7.5).[7]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of various concentrations of the test compound (serially diluted from the stock solution) to the wells.
-
Positive Control Wells: Add 50 µL of various concentrations of Allopurinol.
-
Control (No Inhibitor) Well: Add 50 µL of DMSO (vehicle).
-
Add 30 µL of 70 mM potassium phosphate buffer (pH 7.5) to all wells.[3]
-
Add 40 µL of the xanthine oxidase solution (0.05 U/mL) to all wells.[3]
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [(Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank)] / (Rate of Control - Rate of Blank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
-
Mandatory Visualizations
Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition
Caption: Inhibition of the purine catabolism pathway by this compound.
Experimental Workflow: Xanthine Oxidase Inhibition Assay
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2.7. Xanthine Oxidase Inhibitory Activity Assay [bio-protocol.org]
- 5. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. revistabionatura.com [revistabionatura.com]
Application Notes and Protocols: Synthesis and Evaluation of 5-phenyl-1H-pyrazole-3-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole-based compounds are a significant class of heterocyclic molecules widely explored in medicinal chemistry due to their diverse pharmacological activities. Specifically, amide derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid have demonstrated promising potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3][4][5][6][7] This document provides detailed protocols for the synthesis of these derivatives and their subsequent evaluation for biological activity, along with data presentation and workflow visualizations.
Section 1: Chemical Synthesis
The synthesis of amide derivatives from 5-phenyl-1H-pyrazole-3-carboxylic acid is primarily achieved through the formation of an amide bond with a desired amine. This can be accomplished via two principal methods: activation of the carboxylic acid to an acyl chloride followed by reaction with an amine, or a one-pot reaction using a peptide coupling agent.
Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.
Step 1: Synthesis of 5-phenyl-1H-pyrazole-3-carbonyl chloride
-
To a solution of 5-phenyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-phenyl-1H-pyrazole-3-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 5-phenyl-1H-pyrazole-3-carbonyl chloride in a dry aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA) or pyridine (1.5 equivalents) in the same solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a mild acid (e.g., 1N HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide derivative by recrystallization or column chromatography on silica gel.
Experimental Protocol 2: Synthesis via Direct Amide Coupling
This one-pot method utilizes coupling agents to facilitate the direct formation of the amide bond, often minimizing side reactions and simplifying the procedure.[8][9][10]
-
Dissolve 5-phenyl-1H-pyrazole-3-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) in a polar aprotic solvent like DMF or DCM.[8]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Workflow for Synthesis of 5-phenyl-1H-pyrazole-3-carboxamide Derivatives
Caption: General synthetic workflows for creating amide derivatives.
Section 2: Applications in Drug Discovery
Amide derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid have been investigated for a variety of therapeutic applications. The functionalization at the amide nitrogen allows for the modulation of physicochemical properties and biological activity, making this scaffold a versatile platform for drug design.
Anticancer Activity
Numerous studies have reported the potent antiproliferative effects of pyrazole carboxamides against various human cancer cell lines.[1][3][11][12] The proposed mechanisms of action are diverse and include:
-
DNA Binding and Damage: Some derivatives have been shown to interact with DNA, potentially through minor groove binding, leading to conformational changes and cleavage of plasmid DNA.[1]
-
Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in cancer progression, such as telomerase, topoisomerase II, and various protein kinases (e.g., c-Met, JAK1, Aurora kinases).[3][6][13]
Antimicrobial Activity
The pyrazole carboxamide scaffold is also a promising source of new antimicrobial agents.[2][4][5][14] Derivatives have shown significant activity against a range of pathogens:
-
Antibacterial: Activity has been observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][5][6]
-
Antifungal: Certain derivatives exhibit inhibitory effects against fungal strains like Candida albicans and Aspergillus niger.[5]
Other Biological Activities
-
Acrosin Inhibition: A series of these amide derivatives were evaluated for their ability to inhibit acrosin, a serine protease essential for fertilization, suggesting potential applications in contraceptive development.[7][15]
-
Carbonic Anhydrase Inhibition: Pyrazole carboxamides linked to sulfonamide moieties have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II.[16][17]
Section 3: Quantitative Data
The following tables summarize representative quantitative data for the biological activities of various pyrazole carboxamide derivatives reported in the literature.
Table 1: Anticancer Activity of Exemplar Pyrazole Carboxamide Derivatives
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Mechanism/Target | Reference |
| 8e | MGC-803 (Gastric) | Proliferation | 1.02 | Telomerase Inhibition | [3] |
| 7a | MCF7 (Breast) | Cytotoxicity | 0.304 | - | [18] |
| 5b | OVCAR3 (Ovarian) | Cytotoxicity | 0.233 | - | [18] |
| 4j | HCT116 (Colon) | Proliferation | 1.1 | - | [19] |
| pym-5 | - | DNA Binding | K = 1.06x10⁵ M⁻¹ | DNA Minor Groove Binding | [1] |
Table 2: Antimicrobial Activity of Exemplar Pyrazole Carboxamide Derivatives
| Compound ID | Microorganism | Assay | MIC (mg/L) or Zone (mm) | Reference |
| 8III-k | Escherichia coli | MIC | 0.25 | [6] |
| 8V-c | Salmonella | MIC | 0.05 | [6] |
| 5a | Aspergillus niger | Inhibition Zone | 21 mm | [5] |
| 5j | Candida albicans | Inhibition Zone | 22 mm | [5] |
| 7e | Escherichia coli | MIC | 0.778 µM | [18] |
Section 4: Biological Evaluation Protocols
Experimental Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Culture the selected human cancer cell lines (e.g., MGC-803, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized pyrazole amide derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Signaling Pathway: Kinase Inhibition by Pyrazole Derivatives
Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.
References
- 1. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. japsonline.com [japsonline.com]
- 6. Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. hepatochem.com [hepatochem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3][4][5] Traditional methods for pyrazole synthesis often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, posing significant environmental and safety concerns.[3] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer substances.[2][6] This document provides an overview of various green synthetic strategies for pyrazole derivatives, complete with detailed protocols and comparative data to facilitate their adoption in research and development.
Green approaches to pyrazole synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free techniques such as mechanochemistry, and the application of environmentally benign solvents like water and deep eutectic solvents (DESs).[2][3][7][8][9] These methods not only align with the goals of sustainable chemistry but also often provide significant advantages in terms of reaction efficiency, offering higher yields, shorter reaction times, and simplified work-up procedures.[2][4][10]
Core Green Chemistry Strategies
Several key strategies have been successfully employed to develop greener syntheses of pyrazoles. These include:
-
Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields.[9][10][11][12]
-
Ultrasound-Assisted Organic Synthesis (UAOS): Employs high-frequency sound waves to induce acoustic cavitation, creating localized high-pressure and high-temperature "hot spots" that accelerate chemical reactions.[10][13][14][15]
-
Mechanochemistry: Involves the use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of solvents, offering a highly sustainable and efficient synthetic route.[16][17]
-
Aqueous Media Synthesis: Leverages water as a safe, abundant, and non-toxic solvent, aligning with the core principles of green chemistry.[6][7]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and can act as both solvent and catalyst.[8][18][19]
-
Green Catalysis: Focuses on the use of recyclable and non-toxic catalysts to improve reaction efficiency and reduce waste.[1][20]
Comparative Data of Green Synthetic Methods
The following tables summarize quantitative data from various green pyrazole synthesis protocols, allowing for a direct comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of Pyrazole Derivatives
| Entry | Reactants | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic Acid | 360 | 7-10 | 68-86 | [10] |
| 2 | Aryl hydrazine, β-ketoesters, Aromatic aldehyde, Malononitrile | Zinc triflate (10 mol%) / Solvent-free | - | 10 then 15 | 92-99 | [10] |
| 3 | Carbohydrazide derivatives, 2,4-pentanedione | Ethanol | 270 | 3-5 | 82-98 | [10] |
| 4 | Phenyl glycidyl ether, Pyrazoles | Solvent-free | - | - | Competitive with traditional methods | [21] |
| 5 | β-ketoesters, Hydrazines, Aldehydes | Solvent-free | 420 | 10 | 51-98 | [11] |
Table 2: Ultrasound-Assisted Synthesis of Pyrazole Derivatives
| Entry | Reactants | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | α,β-unsaturated cyanoester, Phenyl hydrazine | Cu(I) catalyst (10 mol%) / Sodium ethoxide | 60 | 75-90 | High | [13] |
| 2 | Chalcones, Hydrazine hydrate | - | - | - | High | [15] |
Table 3: Mechanochemical Synthesis of Pyrazole Derivatives
| Entry | Reactants | Oxidant | Time (min) | Yield (%) | Reference |
| 1 | Chalcone derivative, Hydrazine | Na2S2O8 or Ce(NH4)2(NO3)6 | 30 | High | [16] |
Table 4: Synthesis in Deep Eutectic Solvents (DESs)
| Entry | Reactants | DES | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | - | - | 80 | 20 | up to 92 | [18] |
| 2 | Schiff bases, Thioglycolic acid | Reline or Malonine | - | 30 | 95 | [19] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key green pyrazole synthesis experiments.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[11]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Substituted hydrazine (0.3 mmol)
-
Substituted aldehyde (0.3 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the β-ketoester (0.45 mmol), substituted hydrazine (0.3 mmol), and substituted aldehyde (0.3 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 420 W for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4-arylidenepyrazolone derivative.
Protocol 2: Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles[13]
Materials:
-
α,β-unsaturated cyanoester
-
Phenyl hydrazine
-
Sodium ethoxide
-
Cu(I) catalyst (10 mol%)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated cyanoester and phenyl hydrazine in ethanol.
-
Add sodium ethoxide as a base and 10 mol% of the Cu(I) catalyst to the mixture.
-
Place the flask in an ultrasonic bath operating at a suitable frequency.
-
Irradiate the reaction mixture with ultrasound at 60 °C for 75-90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,5-disubstituted pyrazole.
Protocol 3: Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles[16]
Materials:
-
Chalcone derivative
-
Hydrazine
-
Sodium persulfate (Na2S2O8) or Ceric ammonium nitrate (Ce(NH4)2(NO3)6)
-
Ball mill with stainless steel jars and balls
Procedure:
-
Place the chalcone derivative and hydrazine into a stainless steel milling jar containing stainless steel balls.
-
Mill the mixture at a high frequency for 30 minutes.
-
Open the jar and add the oxidant (Na2S2O8 or Ce(NH4)2(NO3)6).
-
Continue milling for another 30 minutes.
-
After the reaction, disperse the solid mixture in water.
-
Collect the solid product by filtration and wash with water.
-
Dry the product to obtain the 3,5-diphenyl-1H-pyrazole.
Protocol 4: Synthesis of Pyrazoles in a Deep Eutectic Solvent (DES)[19][20]
Materials:
-
Schiff base (e.g., 1,5-dimethyl-4-(substituted styryl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
-
Thioglycolic acid
-
Deep Eutectic Solvent (Reline: Choline chloride/urea 1:2 molar ratio; or Malonine: Choline chloride/malonic acid 1:1 molar ratio)
Procedure:
-
Prepare the DES by mixing the components (e.g., choline chloride and urea in a 1:2 molar ratio) and heating gently until a homogeneous liquid is formed.
-
Add the Schiff base and thioglycolic acid to the DES.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The DES can be recovered by evaporating the water and reused for subsequent reactions.
Visualizing Green Synthesis Workflows
The following diagrams illustrate the logical flow and relationships in green pyrazole synthesis.
Caption: General workflow for green pyrazole synthesis.
Caption: Comparison of conventional and green synthesis pathways.
Conclusion
The adoption of green chemistry principles in pyrazole synthesis is not merely an environmental consideration but a strategic advantage for chemical research and drug development.[2] The methods outlined in this document—microwave-assisted synthesis, ultrasound irradiation, mechanochemistry, and the use of green solvents—demonstrate significant improvements in efficiency, safety, and sustainability over traditional approaches.[3][4][9] By providing detailed protocols and comparative data, this guide aims to empower researchers to implement these greener methodologies, fostering innovation while minimizing environmental impact. The continued exploration and optimization of these techniques will undoubtedly lead to even more sustainable and efficient routes to this vital class of heterocyclic compounds.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. asianpubs.org [asianpubs.org]
- 14. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, a common issue, can arise from several factors, including the purity of starting materials and suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Reactants: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Reaction Stoichiometry: Verify the stoichiometry of your reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that often require optimization.[1] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Strategies to improve regioselectivity include:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group is preferentially attacked. Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic polar (e.g., DMF, DMSO) can be beneficial.
-
pH Control: The pH of the reaction medium can alter the reaction pathway. Acidic conditions might favor the formation of one isomer, while neutral or basic conditions could favor the other.
-
Temperature: Reaction temperature can also play a role in controlling regioselectivity. It is advisable to screen a range of temperatures to find the optimal condition for the desired isomer.
-
Catalyst: The use of specific acid or base catalysts can direct the reaction towards a particular regioisomer.
Q3: The reaction mixture is turning a dark color. Is this normal and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly in the Knorr synthesis when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can also become acidic, which may promote the formation of byproducts.
To obtain a cleaner reaction and product:
-
Use of a Mild Base: If you are using a hydrazine salt, the addition of a mild base such as sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.
-
Purification of Hydrazine: If the hydrazine source is suspected to be impure, purification by distillation or recrystallization before use can significantly reduce the formation of colored byproducts.
-
Purification of the Product: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to remove the colored impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Inactive or degraded reagents.- Incorrect reaction temperature.- Inappropriate solvent.- Reaction time is too short. | - Check the purity and age of hydrazine and dicarbonyl compounds.- Optimize the reaction temperature; some reactions require heating/reflux.- Screen different solvents (e.g., ethanol, acetic acid, DMF, toluene).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Products | - Presence of impurities in starting materials.- Formation of regioisomers with unsymmetrical substrates.- Side reactions due to incorrect stoichiometry or temperature. | - Purify starting materials before the reaction.- To control regioselectivity, vary the solvent, pH, and temperature.- Ensure accurate stoichiometry and optimize the reaction temperature. |
| Difficult Product Isolation/Purification | - Product is an oil or does not crystallize easily.- Presence of persistent impurities. | - Try different crystallization solvents or solvent mixtures.- If crystallization fails, purify by column chromatography.- For persistent impurities, consider a chemical wash of the organic extract during workup (e.g., dilute acid or base). |
| Reaction Stalls or is Incomplete | - Insufficient heating.- Catalyst deactivation or insufficient amount.- Poor solubility of reactants. | - Increase the reaction temperature or switch to a higher boiling solvent.- Add more catalyst or try a different type of catalyst (e.g., from protic to Lewis acid).- Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of different solvents, catalysts, and temperatures on the yield of pyrazole synthesis, based on various literature reports.
| Starting Materials | Solvent | Catalyst/Conditions | Temperature | Yield (%) |
| 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide | - | Room Temperature | 59-98[1][2] |
| Hydrazines and 1,3-diketones | Ethylene Glycol | - | Room Temperature | 70-95[1][2] |
| Phenylhydrazine and Ethyl acetoacetate | Ethanol | Nano-ZnO | Not Specified | 95[1] |
| Acetoacetic ester, hydrazine, aldehydes, malononitrile | H₂O–Ethanol | L-tyrosine, Microwave | Not Specified | High[1] |
| Ethyl acetoacetate, hydrazine, aldehydes, malononitrile | Methanol | KOtBu | Not Specified | High[1] |
| 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | CH3CN, EtOH, THF, or DMSO | - | Not Specified | No Reaction[3] |
| 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | [HDBU][OAc] (Ionic Liquid) | - | Room Temperature | 95[3] |
| 1,3-dicarbonyl compounds, hydrazines | Toluene | La(OTf)3 | 100°C | 92 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Slowly add the hydrazine derivative to the stirring solution at room temperature.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone, a variation of the Knorr synthesis.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]
-
Monitor the reaction by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to ensure the consumption of the starting ketoester.[4]
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly while stirring to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash it with a small amount of cold water, and allow it to air dry.
Mandatory Visualizations
References
Improving yield and purity in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Our aim is to help you improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route is a three-step process. It begins with a Claisen condensation of 4-nitroacetophenone and diethyl oxalate to form the intermediate ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate to yield ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: My Claisen condensation is giving a low yield. What are the common causes?
A2: Low yields in the Claisen condensation step are often due to several factors:
-
Moisture: The presence of water in your reagents or solvent can consume the base and hydrolyze the diethyl oxalate. It is crucial to use anhydrous conditions.[1]
-
Improper Base: Sodium ethoxide is a common choice. Using a different alkoxide can lead to transesterification. A full stoichiometric equivalent of the base is necessary to drive the reaction to completion.[1]
-
Reaction Temperature: The temperature needs to be optimized. Too low, and the reaction may be incomplete; too high, and you may encourage side reactions or decomposition.[1]
Q3: I am observing the formation of regioisomers during the cyclization step. How can I control this?
A3: The reaction of an unsymmetrical 1,3-dicarbonyl compound, like ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate, with hydrazine can potentially form two regioisomers. To favor the desired 5-(4-nitrophenyl) isomer, controlling the reaction pH can be critical. The addition of a catalytic amount of acid, such as glacial acetic acid, can improve regioselectivity by protonating the carbonyl group attached to the nitrophenyl ring, making it more electrophilic for the initial attack of hydrazine.[2]
Q4: What are the best methods for purifying the final product, this compound?
A4: Recrystallization is a common and effective method for purifying the final product.[3] Suitable solvents to explore for recrystallization include ethanol, or a mixture of DMF and water.[4] An alternative method for purifying pyrazoles involves forming an acid addition salt, which can be crystallized and then neutralized to give the pure pyrazole.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Claisen Condensation | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1] |
| Incorrect stoichiometry or choice of base. | Use at least one full equivalent of sodium ethoxide. Ensure the ethoxide corresponds to the ethyl ester to prevent transesterification.[1] | |
| Suboptimal reaction temperature. | Experiment with a range of temperatures. Start at room temperature and gently heat if the reaction is sluggish, monitoring for side product formation by TLC.[1] | |
| Low Yield in Cyclization | Incomplete reaction. | Increase the reaction time or temperature (e.g., refluxing in ethanol). Monitor the reaction progress by TLC.[4] |
| Formation of side products. | Ensure equimolar amounts of the diketoester and hydrazine hydrate. The addition of a catalytic amount of acetic acid can sometimes improve the reaction.[2] | |
| Incomplete Hydrolysis of the Ester | Insufficient base or reaction time. | Use a molar excess of a strong base like NaOH or LiOH. Monitor the reaction by TLC until all the starting ester is consumed. Gentle heating (e.g., 60-65°C) can accelerate the reaction.[6] |
| Difficulty in Product Isolation after Hydrolysis | Product is soluble in the aqueous phase. | After acidification, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid, minimizing its solubility in water. Cool the mixture in an ice bath to promote precipitation.[6] |
| Final Product is Impure | Contamination with starting materials or side products. | Optimize the purification step. Try recrystallization from different solvent systems. If impurities persist, consider column chromatography or purification via an acid addition salt.[5] |
Quantitative Data Summary
The following tables provide representative yields for the key steps in the synthesis of this compound and its analogs. Note that actual yields may vary based on specific reaction conditions and scale.
Table 1: Representative Yields for the Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates
| Aryl Substituent | Reaction Conditions | Yield (%) | Reference |
| 2-Nitrophenyl | Hydrazine hydrate, glacial acetic acid | Not specified | [7] |
| 3-Nitrophenyl | Hydrazine hydrate, glacial acetic acid | Not specified | [7] |
| 3,4-Dimethoxyphenyl | Hydrazine hydrate, glacial acetic acid | Not specified | [7] |
| 2,3-Dimethoxyphenyl | Hydrazine hydrate, glacial acetic acid | Not specified | [7] |
Table 2: Representative Yields for the Hydrolysis of Pyrazole Esters
| Substrate | Reaction Conditions | Yield (%) | Reference |
| 5-acetyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate | 20% NaOH (aq), THF, 60-65°C | 85.1 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate
This protocol is adapted from the general procedure for the Claisen condensation of substituted acetophenones with diethyl oxalate.[2][8]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) in anhydrous ethanol dropwise at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, then gently reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: Synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
This protocol is based on the cyclization of α,γ-diketoesters with hydrazine.[4][7]
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1 equivalent) from the previous step in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to improve regioselectivity.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF.[4]
Protocol 3: Synthesis of this compound
This protocol is adapted from the hydrolysis of a similar pyrazole ester.[6]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (3 equivalents) to the solution. Heat the mixture to 60-65°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous phase with concentrated hydrochloric acid to a pH of 2-3.
-
Isolation: Stir the acidified mixture for 1-2 hours, preferably in an ice bath, to allow for complete precipitation of the product. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical pathway for the synthesis of the target molecule.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting common side reactions in pyrazole synthesis
This guide provides troubleshooting for common side reactions and issues encountered during pyrazole synthesis, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors, including the quality of starting materials and suboptimal reaction conditions.[1] The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is crucial, as impurities can lead to side reactions.[1] It is recommended to use freshly opened or purified hydrazine derivatives as they can degrade over time.[1]
To troubleshoot, consider the following:
-
Assess Starting Material Purity: Ensure high purity of both the 1,3-dicarbonyl compound and the hydrazine.[1]
-
Optimize Stoichiometry: A slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters like temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]
-
Consider Catalyst Use: For certain reactions, Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[2]
Issue 2: Formation of Regioisomers
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1] This regioselectivity is governed by both steric and electronic factors of the substituents on the reactants.[1]
Strategies to enhance regioselectivity include:
-
Solvent Modification: Changing the solvent from standard options like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3]
-
pH Adjustment: The addition of a catalytic amount of acid can protonate the more basic nitrogen in a substituted hydrazine, thereby directing the reaction through the less nucleophilic nitrogen.[4]
-
Alternative Synthetic Routes: If the above methods are not effective, consider a more regioselective approach like a 1,3-dipolar cycloaddition or using a β-enaminone as a 1,3-dicarbonyl surrogate.[4]
Issue 3: Byproduct Formation and Purification Challenges
Q3: My reaction mixture is discolored and contains several byproducts, making purification difficult. What are these impurities and how can I remove them?
A3: Discoloration, especially in the Knorr pyrazole synthesis, is often due to the formation of colored impurities from the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1] At elevated temperatures, polymerization or degradation of starting materials can also lead to the formation of tar-like substances.[2]
For purification, consider the following methods:
-
Recrystallization: This is an effective method for purification.[1] A mixed-solvent system, such as dissolving the crude product in a "good" solvent like hot ethanol and then adding a "poor" solvent like water until turbidity is observed, can be very effective.[5]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired pyrazole from impurities.[1] For basic pyrazole compounds that might be retained on a standard silica column, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[6]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the pyrazole, which can then be extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can yield the purified pyrazole.
Data on Regioselectivity
The choice of solvent can significantly impact the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of various 1,3-diketones with methylhydrazine.
| Entry | 1,3-Diketone (R1, R2) | Solvent | Temperature (°C) | Time (h) | Ratio of Regioisomers (A:B) |
| 1 | R1=Ph, R2=CF3 | EtOH | 25 | 1 | 15:85 |
| 2 | R1=Ph, R2=CF3 | TFE | 25 | 1 | 85:15 |
| 3 | R1=Ph, R2=CF3 | HFIP | 25 | 1 | >99:1 |
| 4 | R1=2-Furyl, R2=CF3 | EtOH | 25 | 1 | 15:85 |
| 5 | R1=2-Furyl, R2=CF3 | TFE | 25 | 1 | 85:15 |
| 6 | R1=2-Furyl, R2=CF3 | HFIP | 25 | 1 | >99:1 |
| 7 | R1=Me, R2=CF3 | EtOH | 25 | 1 | 10:90 |
| 8 | R1=Me, R2=CF3 | TFE | 25 | 1 | 90:10 |
| 9 | R1=Me, R2=CF3 | HFIP | 25 | 1 | >99:1 |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite. (Data adapted from studies on the influence of fluorinated alcohols on regioselectivity)[3]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine or substituted hydrazine (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or TFE for improved regioselectivity)
-
Acid catalyst (optional, e.g., a few drops of concentrated H₂SO₄ or HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
If an acid catalyst is used, add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes out of the solution, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Recrystallization for Purification of Pyrazoles
This protocol describes a standard single-solvent recrystallization procedure.
Materials:
-
Crude pyrazole product
-
A suitable solvent (e.g., ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water)
Procedure:
-
Place the crude pyrazole in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot filter the solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. The flask can then be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals.
Visual Guides
References
Technical Support Center: Purification of Pyrazole Carboxylic Acid Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole carboxylic acid products.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying a crude pyrazole carboxylic acid product?
A1: The most common initial purification step is either recrystallization or an acid-base extraction. The choice depends on the nature of the impurities. If the impurities are non-acidic, an acid-base extraction is highly effective at isolating the acidic product. If the impurities have similar acidity, recrystallization is often the preferred starting point.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A solvent screen with small amounts of your crude product in various solvents (e.g., ethanol, water, ethyl acetate, toluene) is the best approach to identify a suitable solvent or solvent system.
Q3: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try the following:
-
Add more hot solvent to decrease the saturation concentration.
-
Use a different solvent system with a lower boiling point.
-
Slow down the cooling process by insulating the flask.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
Q4: I'm having trouble separating my pyrazole carboxylic acid from starting materials using column chromatography. What can I do?
A4: Carboxylic acids can streak on silica gel columns due to their polarity and interactions with the stationary phase. To improve separation, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This helps to keep the carboxylic acid protonated and reduces tailing, leading to sharper peaks and better separation.
Q5: Can I use acid-base extraction to separate regioisomers of a pyrazole carboxylic acid?
A5: It is unlikely that acid-base extraction will effectively separate regioisomers of a pyrazole carboxylic acid, as their pKa values are typically very similar. Fractional crystallization or careful column chromatography are more suitable techniques for separating regioisomers.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- The solution was not sufficiently saturated. | - Boil off some of the solvent to increase the concentration.- Place the flask in an ice bath to further decrease solubility.- Try a different solvent or a mixed-solvent system.- Scratch the inner surface of the flask with a glass rod. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Use a lower-boiling solvent.- Add more solvent to lower the saturation point.- Allow the solution to cool more slowly in an insulated container. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield. |
| Low Percent Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolving or rinsing.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent for dissolution and ice-cold solvent for rinsing.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Streaking/Tailing on TLC and Column | - The carboxylic acid is interacting strongly with the silica gel. | - Add 0.5-2% acetic acid or formic acid to the mobile phase. |
| Poor Separation of Product and Impurities | - The polarity of the eluent is too high or too low.- The chosen solvent system is not optimal for the specific compounds. | - Systematically vary the solvent ratio of your eluent system based on TLC analysis.- Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| Product Won't Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.- For very polar compounds, a mobile phase containing methanol or even a small amount of ammonia might be required. |
| Cracks in the Silica Gel Bed | - The column was allowed to run dry.- Improper packing of the column. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is well-settled before loading the sample. |
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Precipitate Upon Acidification | - The product is soluble in the aqueous solution even in its neutral form.- Not enough acid was added to fully protonate the carboxylate. | - Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).- Check the pH of the aqueous layer with pH paper and add more acid if necessary (aim for a pH of 1-2). |
| Formation of an Emulsion | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period. |
| Low Recovery of the Carboxylic Acid | - Incomplete extraction into the aqueous base.- Incomplete precipitation upon acidification.- The product has some solubility in the aqueous layer. | - Perform multiple extractions with the aqueous base.- Ensure complete acidification and cool the solution in an ice bath to maximize precipitation.- If precipitation is poor, back-extract the acidified aqueous layer with an organic solvent. |
Data Presentation
Table 1: Solubility Profile of Pyrazole Carboxylic Acids in Common Solvents
| Solvent | Polarity | Suitability for Pyrazole Carboxylic Acids | Notes |
| Water | High | Soluble, especially as salts. Solubility of the free acid is often low in cold water but increases with heat. | Useful for acid-base extractions and as an anti-solvent in mixed-solvent recrystallizations.[1] |
| Ethanol/Methanol | High | Generally good solubility, especially when heated.[2] | Common choices for single-solvent recrystallization. |
| Acetone | Medium | Good solubility for many derivatives.[2] | Can be used for recrystallization and as a component in chromatography eluents. |
| Ethyl Acetate | Medium | Moderate solubility. | A common, less polar component in chromatography solvent systems and can be used for recrystallization. |
| Dichloromethane | Low-Medium | Good solvent for dissolving for chromatography. | Often used in combination with more polar solvents for column chromatography. |
| Toluene | Low | Lower solubility for polar pyrazole carboxylic acids. | Can be used for recrystallization of less polar derivatives. |
| Hexane/Heptane | Low | Generally poor solubility. | Often used as an anti-solvent in mixed-solvent recrystallizations to induce precipitation. |
Table 2: Typical Yields and Purity Enhancement for Purification Techniques
| Purification Technique | Typical Recovery Yield | Expected Purity Improvement | Notes |
| Recrystallization | 60-90%[3][4] | Can significantly increase purity, often to >98%, depending on the initial purity and nature of impurities. | Yield is highly dependent on the solubility difference of the compound at high and low temperatures. Some material is always lost in the mother liquor.[5] |
| Column Chromatography | 50-85% | Can achieve very high purity (>99%) and is effective for separating closely related compounds. | Yield can be lower due to product loss on the column and the need to discard mixed fractions. |
| Acid-Base Extraction | 70-95%[6][7] | Very effective at removing neutral and basic impurities, often resulting in >95% purity from such contaminants. | Yield can be affected by the compound's solubility in the aqueous phase and the potential for emulsion formation. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The pyrazole carboxylic acid should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it thoroughly.
Protocol 3: Column Chromatography
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the Sample: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Load the Column: Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate with 1% acetic acid). Gradually increase the polarity of the eluent if necessary to move the compound down the column.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Monitor the composition of the fractions using thin-layer chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified pyrazole carboxylic acid.
Visualizations
Caption: A general workflow for the purification of pyrazole carboxylic acids.
Caption: Troubleshooting decision tree for common recrystallization issues.
Caption: Logical guide to selecting a purification technique based on impurity type.
References
- 1. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to address the critical challenges associated with controlling regioselectivity in their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is of paramount importance because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Consequently, for applications in drug discovery and materials science, achieving a single, desired regioisomer in high purity is often a primary objective.[1]
Q2: What are the principal factors that dictate regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can impede the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. In acidic conditions, the more basic nitrogen is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen atom.[1]
-
Solvent: The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[3]
-
Temperature: The reaction temperature can affect the balance between kinetic and thermodynamic control, which in turn can alter the ratio of the regioisomers formed.[1]
Q3: Beyond the traditional Knorr synthesis, what alternative strategies can be employed to achieve high regioselectivity?
A3: Several alternative strategies have been developed to achieve high regioselectivity in pyrazole synthesis. These include:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with high regioselectivity.[4][5]
-
Synthesis from Hydrazones: The use of N-alkylated tosylhydrazones and terminal alkynes has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[6][7]
-
Multicomponent Reactions: One-pot multicomponent reactions can provide access to complex pyrazole structures with good control over regioselectivity.[4]
-
Metal-Catalyzed Reactions: Various metal-catalyzed reactions, such as those involving copper or palladium, have been developed for the regioselective synthesis of pyrazoles.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted pyrazoles, with a focus on addressing challenges related to regioselectivity.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differentiation between the two carbonyl groups of your 1,3-dicarbonyl substrate is insufficient under the current reaction conditions to favor the formation of one regioisomer over the other.[1][10]
-
Troubleshooting Workflow:
Troubleshooting workflow for poor regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solutions:
-
Reverse the Polarity of the Reagents: If possible, modify the substituents on your 1,3-dicarbonyl compound or hydrazine to electronically or sterically favor the formation of the desired isomer. For example, introducing a bulky group near one carbonyl can direct the attack of the hydrazine to the other, less hindered carbonyl.[11]
-
Utilize a Different Synthetic Approach: Consider a synthetic route that offers complementary regioselectivity. For instance, a 1,3-dipolar cycloaddition might provide the opposite regioisomer compared to a Knorr condensation.[12]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[1][13]
-
Solutions:
-
Chromatographic Separation:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the regioisomers.[13] Careful packing of the column and slow elution are crucial for achieving good separation.
-
-
Recrystallization: If the regioisomers have sufficiently different solubilities, recrystallization can be an effective purification method. Experiment with different solvents to find one in which one isomer is significantly more soluble than the other.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine. Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position, while Regioisomer B is the opposite.
| 1,3-Diketone (R1-CO-CH2-CO-R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 85:15 | [3] |
| 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >99:1 | [3] |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 70:30 | |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a general method for the synthesis of 1,3,5-trisubstituted pyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.[1][3]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.[1]
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol describes a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[6]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
-
Visualization of Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Metal-free reaction conditions for the synthesis of 1H-pyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the metal-free synthesis of 1H-pyrazoles. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal-free methods for synthesizing 1H-pyrazoles?
A1: The most prevalent metal-free methods for pyrazole synthesis include the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-dicarbonyl) and a hydrazine derivative, a classic approach known as the Knorr pyrazole synthesis.[1][2] Other significant metal-free strategies involve the [3+2] cycloaddition of hydrazones with acetylenic esters or nitroolefins, and temperature-controlled divergent synthesis from α,β-alkynic hydrazones.[3][4][5]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]
Q3: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?
A3: The presence of highly reactive functional groups, such as azides or nitro groups, on the pyrazole ring can lead to complex rearrangements and ring-opening upon heating or under specific reaction conditions.[2] Careful control of the reaction temperature and consideration of alternative synthetic routes that avoid such reactive intermediates may be necessary.[2] In some cases, deprotonation at the C3 position in the presence of a strong base can also lead to ring opening.[6]
Q4: What is the role of temperature in the metal-free synthesis of pyrazoles?
A4: Temperature is a critical parameter that can significantly influence the reaction outcome. In some cases, a temperature-controlled approach allows for the divergent synthesis of different pyrazole derivatives from the same starting materials.[3][7] For instance, reacting α,β-alkynic hydrazones at different temperatures can selectively yield either 1H-pyrazoles or 1-tosyl-1H-pyrazoles.[3][7] Generally, increasing the temperature can help drive reactions to completion, but excessive heat may lead to side product formation and degradation.[8][9]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Consistently low yields in your pyrazole synthesis can be frustrating. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[8] - Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[8][9] |
| Poor Quality of Starting Materials | - Ensure Purity: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower yields.[1][2] - Fresh Reagents: Hydrazine derivatives can degrade over time. Using a freshly opened or purified reagent is recommended.[1] |
| Suboptimal Reaction Stoichiometry | - Adjust Ratios: Ensure the correct stoichiometry of reactants is being used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1] |
| Side Reactions and Byproduct Formation | - Identify Byproducts: Characterize any significant byproducts to understand competing reaction pathways. - Optimize for Selectivity: Adjust reaction conditions (e.g., temperature, solvent) to favor the desired reaction pathway.[10] |
| Product Loss During Workup or Purification | - Optimize Procedures: Review your extraction and purification methods. Ensure the chosen solvents are appropriate to minimize product loss.[10] |
Issue 2: Poor Regioselectivity
The formation of a mixture of regioisomers is a common challenge. The following strategies can help improve the selectivity of your reaction.
Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of pyrazole synthesis.
Strategies to Improve Regioselectivity:
| Strategy | Details |
| Solvent Choice | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[11] |
| pH Control | Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[2] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[2] |
| Steric Hindrance | The steric bulk of substituents on both the hydrazine and the dicarbonyl compound can direct the reaction towards the formation of a single, less sterically hindered regioisomer.[1] |
| Temperature Control | In some systems, temperature can be used to control the regioselectivity of the reaction.[3] |
Table 1: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.
| Solvent | Ratio of Regioisomers (A:B) | Yield (%) |
| Ethanol (EtOH) | 60:40 | 75 |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 82 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | 90 |
Note: The specific ratios and yields are highly dependent on the substrates used. This table provides a general trend observed in certain reactions.[11]
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure pyrazole can be challenging.
Common Purification Hurdles and Solutions:
| Challenge | Solution |
| Separation of Regioisomers | - Column Chromatography: Silica gel chromatography is the most common method for separating pyrazole regioisomers.[12] Experiment with different solvent systems to achieve optimal separation. - Crystallization: In some cases, one regioisomer may be selectively crystallized from a suitable solvent. |
| Removal of Colored Impurities | - Charcoal Treatment: Discoloration, often from hydrazine starting materials, can sometimes be removed by treating the crude product solution with activated charcoal before filtration.[1] - Recrystallization: This is an effective method for removing many impurities and can improve the color of the final product.[1] |
| Product and Impurities have Similar Physical Properties | - Solvent Screening: Screen a variety of solvents for recrystallization to find one that provides good discrimination between your product and the impurities.[10] - Alternative Chromatography: If silica gel is not effective, consider other stationary phases for column chromatography. |
Experimental Protocols
Protocol 1: Temperature-Controlled Divergent Synthesis of 1H-Pyrazoles and 1-Tosyl-1H-pyrazoles
This protocol describes a metal- and oxidant-free method for the divergent synthesis of pyrazoles by simply tuning the reaction temperature.[3][7]
General Procedure for the Synthesis of 3,5-diphenyl-1H-pyrazole:
-
To a reaction vial, add the α,β-alkynic tosylhydrazone (0.2 mmol) and ethanol (2.0 mL).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equivalent).
-
Stir the mixture at 95 °C under an air atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent to afford the desired 3,5-diphenyl-1H-pyrazole.
General Procedure for the Synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazole:
-
To a reaction vial, add the α,β-alkynic tosylhydrazone (0.2 mmol) and the ionic liquid [HDBU][OAc] (2.0 mL).
-
Stir the mixture at 95 °C under an air atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent to afford the desired 3,5-diphenyl-1-tosyl-1H-pyrazole.
Experimental Workflow
Caption: A generalized experimental workflow for the temperature-controlled divergent synthesis of pyrazoles.
Protocol 2: Metal-Free Synthesis of Pyrazoles from Hydrazones and Acetylenic Esters
This protocol outlines an efficient, metal-free synthesis of pyrazoles from aldehyde hydrazones and acetylenic esters.[4][13]
General Procedure:
-
Dissolve the aldehyde hydrazone (1.0 mmol) in trifluoroacetic acid (TFA) (2.0 mL) in a round-bottom flask.
-
Add the acetylenic ester (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole.
Table 2: Substrate Scope and Yields for Metal-Free Pyrazole Synthesis from Hydrazones and Acetylenic Esters
| Hydrazone | Acetylenic Ester | Product Yield (%) |
| Benzaldehyde phenylhydrazone | Diethyl acetylenedicarboxylate | 85 |
| 4-Methoxybenzaldehyde phenylhydrazone | Diethyl acetylenedicarboxylate | 88 |
| 4-Nitrobenzaldehyde phenylhydrazone | Diethyl acetylenedicarboxylate | 75 |
| Benzaldehyde (4-chlorophenyl)hydrazone | Dimethyl acetylenedicarboxylate | 82 |
Note: Yields are for isolated products after purification.[4][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. scilit.com [scilit.com]
Scaling up the synthesis of pyrazole intermediates for drug development
Welcome to the technical support center for the synthesis of pyrazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on scaling up pyrazole synthesis, a critical step in the pharmaceutical development pipeline. Pyrazole scaffolds are central to many approved drugs, making their efficient, large-scale production essential.[1][2][3][4]
This guide offers troubleshooting advice for common scale-up challenges, answers to frequently asked questions, detailed experimental protocols, and comparative data to aid in process optimization.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of pyrazole synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my pyrazole synthesis decreasing significantly upon scale-up?
Answer: A drop in yield during scale-up is a common problem that can be attributed to several factors related to mass and heat transfer, mixing, and reagent stability.
-
Possible Causes & Solutions:
-
Poor Temperature Control: Large-scale reactions, particularly the often exothermic condensation with hydrazine, can generate significant heat.[5] Inadequate cooling can lead to thermal runaway and the formation of degradation products.[5]
-
Inefficient Mixing: What works in a small flask may not translate to a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Use appropriate agitation (e.g., overhead stirrer with suitable impeller design) to ensure the reaction mixture remains homogeneous.
-
-
Incomplete Reaction: The reaction may not be going to completion on a larger scale.
-
Starting Material Purity: Impurities in starting materials (1,3-dicarbonyls or hydrazines) can have a more pronounced effect at scale, leading to side reactions that consume reagents and complicate purification.[6][7]
-
Solution: Always use reagents of confirmed purity. Hydrazine derivatives can degrade over time; using a freshly opened or purified supply is recommended.[6]
-
-
Question 2: I'm observing a higher proportion of impurities, such as regioisomers, in my scaled-up batch. How can this be controlled?
Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[6] The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons, with the selectivity influenced by steric and electronic factors.[6]
-
Possible Causes & Solutions:
-
Reaction Conditions: Temperature and solvent polarity can significantly influence the ratio of isomers.
-
pH Control: The pH of the reaction can affect the nucleophilicity of the hydrazine and the reactivity of the carbonyls.
-
Solution: In reactions involving hydrazine salts (e.g., hydrochloride), adding a mild base like sodium acetate can be beneficial to neutralize the acid and achieve a cleaner reaction profile.[6]
-
-
Question 3: The reaction mixture has developed a dark discoloration. Is this a concern and how can it be prevented?
Answer: Discoloration is often observed in Knorr pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6] This is typically caused by the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[6]
-
Possible Causes & Solutions:
-
Acidic Byproducts: The reaction can become acidic, promoting the formation of colored byproducts.[6]
-
Solution: Adding a mild base can help neutralize the acid.[6]
-
-
Oxidation: Hydrazines can be sensitive to air oxidation.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
-
-
Impurity Removal: While prevention is ideal, purification methods can remove these colored impurities.
-
Solution: Techniques like charcoal treatment, recrystallization, or column chromatography are effective for purification.[6]
-
-
Question 4: My product is difficult to purify at scale, with issues like oiling out during crystallization. What can I do?
Answer: Purification is often a major bottleneck in scaling up. A procedure that works for a few grams might fail for kilograms.
-
Possible Causes & Solutions:
-
Inappropriate Crystallization Solvent: The ideal solvent system is crucial for effective crystallization.
-
Solution: Conduct a thorough solvent screen. A common technique is to dissolve the crude product in a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed, then allow it to cool slowly. For pyrazoles, recrystallization from ethanol, ethanol/water mixtures, or ethyl acetate/hexane is common.[11]
-
-
Similar Polarity of Product and Impurities: If impurities have similar physical properties to the product, crystallization may be ineffective.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling hydrazine derivatives at scale? A1: The main concerns are toxicity and the exothermic nature of the reaction. Hydrazine and its derivatives are highly toxic and should be handled with appropriate engineering controls (fume hood) and personal protective equipment.[5][12] Condensation reactions with hydrazines are often highly exothermic, posing a risk of thermal runaway if addition is not carefully controlled in a reactor with adequate cooling.[5]
Q2: What is the most common and scalable method for pyrazole synthesis? A2: The Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is one of the most widely used and robust methods for preparing pyrazoles.[6][12] Variations of this method are used industrially.
Q3: How can I monitor the reaction effectively during a large-scale run? A3: Regular monitoring is critical. Thin-Layer Chromatography (TLC) is a quick and easy method for tracking the consumption of starting materials.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred.[6][7] In-line technologies like FT-IR are also being used for real-time monitoring in process chemistry.[8]
Q4: Are there newer technologies that can improve the safety and efficiency of scaling up pyrazole synthesis? A4: Yes, continuous flow chemistry has emerged as a powerful alternative to traditional batch processing.[13] Flow reactors offer superior heat exchange, precise control over reaction parameters, and improved safety profiles, especially for hazardous reagents like hydrazines or when dealing with highly exothermic reactions.[13][14] This technology has been successfully applied to the synthesis of pyrazole-containing drugs like Celecoxib, significantly reducing reaction times and improving yields.[14][15]
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic route can significantly impact yield, purity, and scalability. The table below summarizes quantitative data for different methods for synthesizing pyrazole intermediates, including the well-known drug Celecoxib.
| Method | Key Reactants | Scale/Conditions | Yield | Reaction Time | Reference |
| Knorr Synthesis (Batch) | 1,3-Dicarbonyl, Hydrazine | Lab Scale, Reflux | Generally Good to High | 1-24 hours | [12] |
| Celecoxib Synthesis (Batch) | 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, 4-sulfamidophenylhydrazine HCl | Lab Scale | 90% | 20 hours | [15] |
| Celecoxib Synthesis (Flow) | Same as Batch | Continuous Flow | 90-96% | 1 hour | [15] |
| Microwave-Assisted Synthesis | Chalcones, Hydrazine | Lab Scale, Microwave (180 W) | Good to High | 5-12 minutes | [16] |
| Ionic Liquid-Assisted Synthesis | Trifluoroacetone, 4-methylbenzoylchloride, Hydrazine derivative | Lab Scale, Room Temp | 86% | Shorter than conventional | [17] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Lab Scale)
This protocol provides a general guideline for the synthesis of a substituted pyrazole via the Knorr cyclocondensation. It may require optimization for specific substrates.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)[6]
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol.[12]
-
Reagent Addition: Slowly add the hydrazine derivative (1.0-1.2 eq) to the solution. The addition may be slightly exothermic.[6][18] If using a hydrazine salt, a mild base like sodium acetate can be added.[6]
-
Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[6]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.[6] The resulting crude solid can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[6]
Scale-Up Considerations:
-
Heat Management: For scales larger than a few grams, use a jacketed reactor with an overhead stirrer. Add the hydrazine derivative slowly via an addition funnel to control the exotherm.
-
Purification: Recrystallization is preferred for large quantities. A detailed solvent screening should be performed at a small scale to find optimal conditions before proceeding.
Mandatory Visualizations
Experimental & Purification Workflow
Caption: A generalized workflow for synthesis, work-up, and purification of pyrazole intermediates.
Signaling Pathway: COX-2 Inhibition by Pyrazole Drugs
Many pyrazole-containing drugs, such as Celecoxib, function as selective COX-2 inhibitors for anti-inflammatory effects.[19][20][21]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
How to avoid impurities in the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may be encountered during the synthesis, focusing on impurity control and yield optimization.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products. - Suboptimal reaction conditions (temperature, pH, solvent). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Carefully control the stoichiometry of reactants; an excess of hydrazine can lead to more impurities.[1] - Optimize pH; one patented process suggests adjusting the pH to be less than 7 during the cyclization step and then to 7-8 before concentration and filtration.[1] - Use appropriate purification techniques such as recrystallization or column chromatography. For high purity, preparative HPLC can be employed, although it may result in lower recovery.[2] |
| Presence of a Regioisomeric Impurity | The primary impurity is often the regioisomer, 3-acetyl-1H-pyrazole-5-carboxylic acid. This arises from the non-selective reaction of hydrazine with the unsymmetrical 1,3-dicarbonyl intermediate. | - Control of Reaction Conditions: The choice of solvent and the form of hydrazine used (e.g., hydrazine hydrate vs. hydrazine hydrochloride) can influence the regioselectivity.[3] - pH Adjustment: Careful control of pH during the cyclization step can favor the formation of the desired isomer.[1] - Purification: If the regioisomer is formed, separation can be achieved by fractional crystallization or chromatography, taking advantage of potential differences in polarity and solubility. |
| Formation of Other Impurities | - Side reactions involving the starting materials (e.g., self-condensation of dicarbonyl compounds). - Reactions of hydrazine with other electrophiles present in the reaction mixture. - Incomplete hydrolysis of the ester intermediate if the synthesis proceeds via an ester. | - Ensure the purity of starting materials. - Control the reaction temperature to minimize side reactions. - If synthesizing from the ethyl ester, ensure complete hydrolysis by using an adequate amount of base (e.g., NaOH) and sufficient reaction time. Monitor the disappearance of the ester peak by TLC or HPLC. |
| Difficulty in Product Isolation | The product may be highly soluble in the reaction solvent or form a fine precipitate that is difficult to filter. | - After acidification to precipitate the carboxylic acid, cool the mixture to decrease solubility. - Use a suitable filter aid if the precipitate is very fine. - If the product remains in solution, extraction with an appropriate organic solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid and how can I identify it?
A1: The most prevalent impurity is the regioisomer, 3-acetyl-1H-pyrazole-5-carboxylic acid.[4] This impurity has the same molecular weight as the desired product but a different substitution pattern on the pyrazole ring. It can be identified and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will show distinct chemical shifts for the protons and carbons, particularly for the pyrazole ring and the attached functional groups.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers will have the same mass, their fragmentation patterns might differ, and the chromatographic separation will distinguish them.
Q2: How does the choice of hydrazine source (e.g., hydrazine hydrate vs. hydrazine hydrochloride) affect the reaction?
A2: The form of hydrazine can influence the reaction's regioselectivity and overall outcome. Using a hydrazine salt like hydrazine monohydrochloride can alter the pH of the reaction mixture, which in turn can affect the rate and selectivity of the cyclization reaction.[3][5] In some patented procedures, specific hydrazine salts are used to control impurity formation.[1]
Q3: What is the optimal pH for the cyclization reaction?
A3: The optimal pH can depend on the specific synthetic route. However, one patented process that emphasizes impurity control suggests adjusting the pH to be less than 7 during the initial reaction of the intermediate with a hydrazine compound. Subsequently, the pH is adjusted to 7-8 before concentrating the system and filtering the intermediate product.[1]
Q4: Can excess hydrazine improve the yield?
A4: While a slight excess of hydrazine might be used to drive the reaction to completion, a significant excess should be avoided. Molar ratios of hydrazine compound to the intermediate in excess of 1.15:1 have been shown to produce significant impurities.[1] It is recommended to use a molar ratio of approximately 1.1:1.
Q5: What are the recommended purification methods for obtaining high-purity 5-acetyl-1H-pyrazole-3-carboxylic acid?
A5: High-purity product can be obtained through several methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally.
-
Filtration and Washing: Simple filtration followed by washing with a suitable solvent can remove many impurities.[5]
-
Preparative HPLC: For very high purity, preparative high-performance liquid chromatography can be used, although this method can be costly and may result in lower overall yield.[2]
Experimental Protocols
Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid via Diethyl Oxalate and 3,3-Dimethoxybutan-2-one (Impurity Controlled Method)
This protocol is based on methods described in the literature that are designed to minimize impurity formation.[1][5]
Step 1: Formation of the Dicarbonyl Intermediate
-
To a pre-cooled mixture of 3,3-dimethoxybutan-2-one (100 g) in toluene (1000 ml) at 5-10°C, add potassium tert-butoxide (102 g) in portions, maintaining the temperature below 15°C.
-
Stir the mixture for 45 minutes.
-
Add diethyl oxalate (132 g) to the mixture at 10-15°C and continue stirring for 4 hours.
-
Filter the resulting solid and dry it.
Step 2: Cyclization with Hydrazine
-
Add the dried solid from Step 1 to water (3000 ml) and cool the mixture to 5-10°C.
-
Slowly add a solution of hydrazine monohydrochloride (51.8 g) in water to the mixture, keeping the temperature at 5-10°C.
-
Stir the reaction mixture for 4 hours at this temperature.
Step 3: Hydrolysis and Isolation
-
Add an aqueous solution of sodium hydroxide to the reaction mixture at 10-15°C to hydrolyze the ester.
-
Heat the mixture to 55-60°C and stir for 2 hours, or until hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the mixture to 20-25°C.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Stir for 4 hours, then filter the solid.
-
Wash the solid with water and dry it.
Step 4: Purification
-
Add tetrahydrofuran (THF) (300 ml) to the dried solid.
-
Heat the mixture to 50-55°C and stir for 60 minutes.
-
Cool the mixture to 25-30°C and stir for 3 hours.
-
Filter the solid, wash with a small amount of cold THF, and dry to obtain high-purity 5-acetyl-1H-pyrazole-3-carboxylic acid. A purity of >99% can be achieved with this method.[5]
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Experimental Workflow for Synthesis and Purification
References
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-acetyl-1H-pyrazole-5-carboxylic acid | 949034-45-1 [smolecule.com]
- 5. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]
Refinement of protocols for synthesizing pyrazolo[3,4-d]pyridazine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of pyrazolo[3,4-d]pyridazine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazolo[3,4-d]pyridazines and related heterocyclic systems.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of pyrazolo[3,4-d]pyridazine derivatives can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in reactants, especially in aminopyrazole precursors, can lead to side reactions, reducing the yield and complicating purification.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify reactants before use. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is advisable.[1]
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization.[1][2]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions proceed well at room temperature, while others may require heating to go to completion.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[3]
-
-
Catalyst Selection and Activity: The choice of catalyst and its loading can dramatically impact the reaction outcome. For instance, in microwave-assisted syntheses, Mg-Al hydrotalcite has been used effectively.[3]
-
Recommendation: If using a catalyst, ensure it is active and used in the correct proportion. In some cases, screening different catalysts may be necessary to find the optimal conditions for your specific substrate.
-
-
Incomplete Cyclization: The final ring-closing step to form the pyridazine ring may be inefficient.
Question: I am observing the formation of multiple products, possibly isomers. How can I improve regioselectivity and separate the isomers?
Answer:
The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials like substituted hydrazines or dicarbonyl compounds.[1][5]
-
Improving Regioselectivity:
-
Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule to find conditions that favor the desired isomer.[2]
-
-
Separation of Isomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[2]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. A good starting point is a non-polar solvent like hexane, with a gradual increase in polarity by adding a more polar solvent like ethyl acetate.[2] For more polar compounds, other solvent systems like dichloromethane/methanol may be necessary.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, reverse-phase HPLC can be employed. A common mobile phase is a gradient of acetonitrile and water with a small amount of an additive like trifluoroacetic acid (TFA).[6]
-
Question: My final product is difficult to purify. What strategies can I use?
Answer:
Purification of pyrazolo[3,4-d]pyridazine derivatives can be challenging due to their polarity and the potential for co-eluting byproducts.
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[2] This may involve aqueous washes with acidic or basic solutions to remove corresponding impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[1]
-
Chromatography:
-
Column Chromatography: As mentioned above, this is a standard technique. Careful selection of the solvent system is key.
-
Reverse-Phase Chromatography: This can be effective for polar compounds that are difficult to separate on normal-phase silica gel.[7]
-
Question: The reaction mixture has turned dark or discolored. Is this a problem?
Answer:
Discoloration of the reaction mixture is a frequent observation, especially when using hydrazine derivatives like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the starting material. While not always indicative of a failed reaction, it can complicate purification.
-
Recommendation:
-
If using a hydrazine salt, the addition of a mild base like sodium acetate may help to neutralize any acid formed and lead to a cleaner reaction profile.[1]
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored byproducts.[1]
-
A charcoal treatment of the crude product before further purification can sometimes help to remove colored impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are some common starting materials for the synthesis of the pyrazolo[3,4-d]pyridazine core?
A1: Common synthetic strategies often involve the condensation of a substituted hydrazine with a 1,4-dicarbonyl compound or a derivative. Other approaches start with a pre-formed pyrazole ring and build the pyridazine ring onto it. For example, 3,4-diacetyl-5-methyl-1H-pyrazoles can be converted to the corresponding dioximes and then cyclized.[8] Another route involves the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with hydrazine.[4]
Q2: Are there any green chemistry approaches for synthesizing these compounds?
A2: Yes, green chemistry protocols are being developed. One such method utilizes a Mg-Al hydrotalcite catalyst with microwave irradiation, which offers the advantages of short reaction times, high yields, the absence of an organic solvent, and reusability of the catalyst.[3]
Q3: What analytical techniques are typically used to characterize pyrazolo[3,4-d]pyridazine derivatives?
A3: The structures of these compounds are typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]
-
Elemental Analysis: To determine the elemental composition of the compound.[3]
-
X-ray Crystallography: For unambiguous structure determination of crystalline products.[3]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various reported synthetic protocols for pyrazolo[3,4-d]pyridazine and related derivatives.
Table 1: Synthesis of 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones
| Starting Material | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines | Vilsmeier-Haack (POCl₃/DMF), heated on a water bath | 10-12 h | <70% (Conventional) | [3] |
| 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines | Vilsmeier-Haack (POCl₃/DMF), Microwave irradiation (150 W, 120 °C) | 5-8 min | 94-96% | [3] |
Table 2: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives via Cycloaddition
| Enaminone Derivative | Hydrazonyl Chloride | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Enaminone (1) | Hydrazonyl chloride (2a) | Mg-Al hydrotalcite | Microwave, solvent-free | Short | 90-94 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones via Vilsmeier-Haack Reaction[3]
This protocol describes a method for synthesizing the title compounds from hydrazones of 3-aryl-4-acetylsydnones.
Materials:
-
1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines (starting material)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, cool DMF (1.16 mL, 0.015 mmol) to 0 °C.
-
Add POCl₃ (3.92 mL, 0.042 mmol) dropwise with constant stirring to form the Vilsmeier reagent.
-
To this adduct, add the 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazine derivative (2.0 g, 0.006 mmol) and stir for an additional 10 minutes.
-
Heat the resulting solution on a water bath for 10-12 hours.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives[9]
This protocol outlines a green chemistry approach using a reusable catalyst and microwave irradiation.
Materials:
-
Enaminone derivative
-
Hydrazonyl chloride derivative
-
Mg-Al hydrotalcite catalyst
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of the enaminone derivative and the hydrazonyl chloride.
-
Add the Mg-Al hydrotalcite catalyst.
-
Irradiate the mixture in a microwave reactor. (Note: Specific time and power settings should be optimized for the specific reactants and microwave system).
-
Upon completion of the reaction, the product can be isolated and purified. The catalyst can often be recovered by filtration and reused.
Visualizations
Experimental and Logical Workflows
Caption: General Synthetic Workflow for Pyrazolo[3,4-d]pyridazines
Caption: Troubleshooting Workflow for Low Yield
Signaling Pathways
Many pyrazolo[3,4-d]pyridazine and related pyrazolopyrimidine derivatives have been investigated as inhibitors of various protein kinases and enzymes involved in cell proliferation and survival.
Caption: Src Kinase Signaling Pathway and Inhibition.[8][10][11][12][13]
Caption: EGFR Signaling Pathway and Inhibition.[1][2][14][15][16]
Caption: CDK2/Cyclin Cell Cycle Regulation and Inhibition.[17][18][19][20][21]
Caption: DHFR Pathway and Antifolate Inhibition.[22][23][24][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
Technical Support Center: Overcoming Low Yields in Dicarbonyl-Hydrazine Condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the condensation of dicarbonyl compounds with hydrazines to synthesize various heterocyclic compounds like pyrazoles, pyridazines, and diazepines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of products from dicarbonyl-hydrazine condensations.
Issue: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in dicarbonyl-hydrazine condensations, such as the Knorr pyrazole synthesis, can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Here are the key areas to investigate:
-
Starting Material Purity: Ensure the 1,3- or 1,4-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Reaction Conditions:
-
Temperature and Time: The reaction may require heating to proceed at an adequate rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or propanol are commonly used.[2][3] In some cases, aprotic dipolar solvents may give better results.[4] For certain reactions, solvent-free conditions have been shown to be effective.[5]
-
pH: The pH of the reaction medium is critical. The Knorr pyrazole synthesis is typically acid-catalyzed.[2][6] A small amount of acid, like glacial acetic acid, is often added to facilitate the reaction.[2][3] However, strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts in the case of 1,4-dicarbonyls (Paal-Knorr Furan Synthesis).[7] For some reactions, the addition of a mild base like sodium acetate may be beneficial.[1]
-
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[8] Increasing the reaction temperature or prolonging the reaction time might be necessary to promote cyclization.[8]
-
Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Here are some strategies to improve regioselectivity:
-
Exploit Steric and Electronic Effects: The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound. By carefully choosing substituents on both reactants, you can favor the formation of one regioisomer.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in some cases.[9]
-
pH Control: Adjusting the reaction pH can influence the regioselectivity. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[9]
-
Purification: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.[1][8]
Q2: My reaction mixture turns dark, and I'm getting a lot of colored impurities. What is causing this and how can I prevent it?
A2: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1]
To mitigate this:
-
Use Fresh Hydrazine: Use freshly opened or purified hydrazine derivatives, as they can degrade and form colored impurities over time.[1]
-
Control pH: If using a hydrazine salt, the addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
Purification: Activated carbon treatment of the reaction mixture before workup can sometimes remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]
Q3: How do I choose the right reaction conditions for my specific dicarbonyl and hydrazine?
A3: The optimal reaction conditions are highly dependent on the specific substrates being used. Here is a general guide:
-
For Pyrazole Synthesis (from 1,3-dicarbonyls): The Knorr synthesis is typically performed in a protic solvent like ethanol or acetic acid, often with heating.[2][6][10] A catalytic amount of acid is usually beneficial.
-
For Pyrrole Synthesis (from 1,4-dicarbonyls): The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][11] The reaction can be conducted under neutral or weakly acidic conditions.[7]
-
For Pyridazine Synthesis (from 1,4-dicarbonyls): Condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives is a common method.[12] Saturated 1,4-diketones can also be used, which may involve spontaneous oxidation of the dihydro intermediate.[12]
It is always recommended to start with conditions reported for similar substrates in the literature and then optimize parameters such as temperature, solvent, and catalyst for your specific reaction.
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[6][10]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[6]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[6]
-
Isolation: Cool the resulting syrup in an ice bath.[6]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[6]
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[6][10]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate
This protocol provides a general method for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[3]
Materials:
-
β-Ketoester (e.g., ethyl benzoylacetate) (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix the β-ketoester and hydrazine hydrate.[3]
-
Solvent and Catalyst Addition: Add 1-propanol and a few drops of glacial acetic acid to the mixture.[3]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring to induce precipitation.[3]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring to facilitate complete precipitation.[3]
-
Isolation and Purification: Filter the reaction mixture, rinse the collected solid with a small amount of water, and allow it to air dry.[3] Further purification can be achieved by recrystallization if necessary.
Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various heterocyclic compounds via dicarbonyl-hydrazine condensation. These are intended as starting points and may require optimization for different substrates.
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | Increasing temperature | Generally increases reaction rate, but may promote side reactions. | [1] |
| Solvent | Ethanol, Acetic Acid | Commonly used protic solvents, generally good yields. | [2][10] |
| TFE, HFIP | Can improve regioselectivity. | [9] | |
| Solvent-free | Can lead to faster reactions and higher yields. | [5] | |
| Catalyst | Acid (e.g., Acetic Acid) | Often required to catalyze the condensation. | [2][3] |
| Base (e.g., Sodium Acetate) | Can be beneficial when using hydrazine salts. | [1] | |
| Stoichiometry | Slight excess of hydrazine | Can drive the reaction to completion. | [1] |
Table 2: Examples of Dicarbonyl-Hydrazine Condensation Reactions and Yields
| Dicarbonyl Compound | Hydrazine Derivative | Product Type | Solvent | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Pyrazolone | None | Reflux, 1 h | Good | [6][10] |
| Ethyl benzoylacetate | Hydrazine hydrate | Pyrazolone | 1-Propanol | 100°C, 1 h, cat. Acetic Acid | High | [3] |
| 1,3-Diketones | Aryl hydrazine hydrochloride | Pyrazole | Aprotic dipolar solvents | Acidic medium, RT | Good | [4] |
| 1,4-Diketones (saturated) | Hydrazine | Pyridazine | Ethanol | Reflux | Good | [12] |
| α,β-Unsaturated carbonyls | o-Phenylenediamine & KCN | Tetrahydro-1-benzo-1,5-diazepine | Acetic Acid | - | - | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Synthesis of tetrahydro-1H-benzo-1,5-diazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Characterization of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid: A Spectroscopic Comparison Guide
For Immediate Release:
This guide provides a detailed spectroscopic characterization of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections present a comparative analysis of its expected and reported spectral data based on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and identify this molecule.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₁₀H₇N₃O₄ and a molecular weight of 233.18 g/mol . Its structure features a pyrazole ring substituted with a 4-nitrophenyl group at the 5-position and a carboxylic acid group at the 3-position. This combination of a nitroaromatic moiety and a pyrazole carboxylic acid scaffold makes it a valuable building block in medicinal chemistry.
Spectroscopic Data Comparison
The following tables summarize the expected and, where available, reported NMR and FT-IR spectral data for this compound. The expected values are derived from the analysis of structurally similar compounds and characteristic chemical shift and vibrational frequency ranges for the functional groups present.
¹H NMR Spectral Data
Solvent: DMSO-d₆
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Singlet (broad) | The acidic proton is often broad and may exchange with residual water in the solvent. |
| Pyrazole N-H | 13.0 - 15.0 | Singlet (broad) | The chemical shift can be highly dependent on concentration and temperature. |
| Pyrazole C-H | 7.0 - 7.5 | Singlet | The single proton on the pyrazole ring. |
| Aromatic C-H (ortho to NO₂) | 8.2 - 8.4 | Doublet | Protons on the nitrophenyl ring adjacent to the nitro group. |
| Aromatic C-H (meta to NO₂) | 7.8 - 8.0 | Doublet | Protons on the nitrophenyl ring adjacent to the pyrazole ring. |
¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Carboxylic Acid (C=O) | 160 - 165 | |
| Pyrazole C-3 | 140 - 145 | Carbon bearing the carboxylic acid group. |
| Pyrazole C-4 | 105 - 110 | The CH carbon of the pyrazole ring. |
| Pyrazole C-5 | 145 - 150 | Carbon bearing the nitrophenyl group. |
| Aromatic C (ipso, attached to pyrazole) | 135 - 140 | |
| Aromatic C (ortho to NO₂) | 124 - 126 | |
| Aromatic C (meta to NO₂) | 128 - 130 | |
| Aromatic C (para, attached to NO₂) | 147 - 150 |
FT-IR Spectral Data
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad due to hydrogen bonding. |
| N-H Stretch (Pyrazole) | 3100 - 3300 | Medium, Broad | |
| C-H Stretch (Aromatic/Pyrazole) | 3000 - 3100 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | Position can be influenced by hydrogen bonding. |
| C=N Stretch (Pyrazole) | 1590 - 1620 | Medium | |
| N-O Stretch (Nitro Group, Asymmetric) | 1500 - 1550 | Strong | |
| N-O Stretch (Nitro Group, Symmetric) | 1330 - 1370 | Strong | |
| C-N Stretch | 1200 - 1300 | Medium |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and FT-IR spectra for this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with a Fourier transform and phase correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with a Fourier transform and phase correction. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
FT-IR Spectroscopy
-
Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and FT-IR spectroscopy.
Caption: Workflow for the spectroscopic characterization of the target compound.
A Comparative Guide to the Anti-inflammatory Activity of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of recently developed pyrazole derivatives, comparing their performance against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved in inflammation that these compounds modulate.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of novel pyrazole derivatives is primarily assessed through their ability to inhibit cyclooxygenase (COX) enzymes and their efficacy in animal models of inflammation.
In Vitro Cyclooxygenase (COX) Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of novel pyrazole derivatives against COX-1 and COX-2 enzymes, compared to standard NSAIDs. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of a compound's gastrointestinal safety profile; a higher SI suggests greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Novel Pyrazole Derivatives | |||
| Pyrazole Derivative 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 |
| Pyrazole Derivative 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 |
| Pyrazole-pyridazine 5f | - | 1.50 | - |
| Pyrazole-pyridazine 6e | - | comparable to celecoxib | - |
| Pyrazole-pyridazine 6f | - | 1.15 | - |
| Pyrazole Derivative PYZ31 | - | 0.01987 | - |
| Pyrazole Derivative 11 | - | 0.043 | - |
| Pyrazole Derivative 12 | - | 0.049 | - |
| Pyrazole Derivative 15 | - | 0.045 | - |
| Standard NSAIDs | |||
| Celecoxib | 15[1] | 0.04[1][2] | 375 |
| Indomethacin | 0.018 - 0.23[3][4][5][6] | 0.026 - 0.63[3][4][5][7] | 0.029 - 0.69 |
| Diclofenac | 0.004 - 0.611[7][8] | 0.0013 - 0.63[7][8] | 2.9 - 3.08 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard method to evaluate the in vivo anti-inflammatory activity of novel compounds. The table below shows the percentage of edema inhibition by various pyrazole derivatives and standard drugs at specific doses and time points.
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) |
| Novel Pyrazole Derivatives | |||
| Pyrazole-thiazole hybrid | - | - | 75 |
| Compound 130 | - | - | Excellent |
| Compound 131 | - | - | Excellent |
| Compounds 144-146 | - | - | 78.9 - 96 |
| Standard NSAIDs | |||
| Celecoxib | 0.81 (ED30) | - | 30[9] |
| Indomethacin | 5 | 5 | 69.1[10] |
| Indomethacin | 10 | 4 | 57.66[11] |
| Diclofenac Sodium | - | - | - |
Note: The efficacy of compounds in this model is dose- and time-dependent. Direct comparison should be made with caution due to variations in experimental setups.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazole derivatives are exerted through the modulation of key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways.
Arachidonic Acid Cascade and COX Inhibition
This pathway is a primary target for NSAIDs. Pyrazole derivatives, particularly selective COX-2 inhibitors, block the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Arachidonic Acid Cascade and COX Inhibition Pathway.
TNF-α Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. Some pyrazole derivatives may exert their anti-inflammatory effects by modulating this pathway.
Caption: TNF-α Signaling Leading to NF-κB Activation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition is a key target for anti-inflammatory therapies.
Caption: Canonical NF-κB Activation Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well microplate
-
Plate reader for measuring absorbance or fluorescence
-
ELISA kit for Prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the diluted test compounds or reference drugs to the corresponding wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable nonlinear regression model.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group, and test groups receiving different doses of the novel compounds.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
Experimental Workflow for Anti-inflammatory Drug Discovery
The following diagram illustrates a typical workflow for the discovery and validation of novel anti-inflammatory agents.
Caption: A General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Pyrazole Analogs as Potent and Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy in the development of anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Pyrazole-containing compounds have emerged as a privileged scaffold in this area, with several commercially successful drugs, such as celecoxib, belonging to this class.[3][4] This guide provides a comparative analysis of various pyrazole analogs, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the ongoing research and development of novel COX-2 inhibitors.
Quantitative Comparison of Pyrazole Analogs
The following table summarizes the in vitro inhibitory activity (IC50) against COX-1 and COX-2, and the COX-2 selectivity index (SI) of several recently developed pyrazole analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, while the selectivity index (SI = IC50 (COX-1) / IC50 (COX-2)) indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable, signifying greater selectivity for COX-2.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | Reference Drug | 2.16 | 2.16 | 1 | [5] |
| Compound 5f | Pyrazole-pyridazine hybrid | >100 | 1.50 | >66.67 | [5] |
| Compound 6f | Pyrazole-pyridazine hybrid | >100 | 1.15 | >86.96 | [5] |
| Compound 8d | Trifluoromethyl-substituted pyrazole | >50 | 0.26 | >192.3 | [6] |
| Compound 5b | Benzothiophen-2-yl pyrazole carboxylic acid | 5.40 | 0.01 | 540 | [7] |
| Compound 11 | Differently substituted pyrazole | Not specified | 0.043 | Not specified | [8] |
| Compound 12 | Differently substituted pyrazole | Not specified | 0.049 | Not specified | [8] |
| Compound 15 | Differently substituted pyrazole | Not specified | 0.045 | Not specified | [8] |
| PYZ28 | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | >50 | 0.26 | >192.3 | [9] |
| PYZ31 | Pyrazole derivative | Not specified | 0.01987 | Not specified | [9][10] |
Note: The structures for each compound can be found in the corresponding cited literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation for these pyrazole analogs, the following diagrams illustrate the COX-2 signaling pathway and a general experimental workflow for screening potential inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Caption: General experimental workflow for screening COX-2 inhibitors.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Objective: To determine the IC50 values of pyrazole analogs against ovine or human COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds (pyrazole analogs) dissolved in DMSO
-
Reference inhibitor (e.g., celecoxib, indomethacin)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
-
Stop solution (e.g., HCl)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the reaction buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add various concentrations of the test compounds or the reference inhibitor. A vehicle control (DMSO) is also included.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[11][12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[11]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[11]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.[11]
-
Detection: Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and classical model for evaluating the anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of selected pyrazole analogs.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Test compounds (pyrazole analogs)
-
Reference drug (e.g., indomethacin, celecoxib)
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100
Where:
-
Vt = Paw volume at time t
-
V0 = Paw volume at time 0
-
A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of potent and selective COX-2 inhibitors. The data presented in this guide highlights the successful development of several analogs with superior potency and selectivity compared to the established drug, celecoxib.[5][6][7] The detailed experimental protocols provide a framework for the consistent and reliable evaluation of new chemical entities. Future research should continue to focus on optimizing the pharmacokinetic and toxicological profiles of these promising lead compounds to translate their in vitro and in vivo efficacy into clinically viable anti-inflammatory agents.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of the Antibacterial Spectrum of Novel Pyrazole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Pyrazole-3-carboxylic acids represent a promising class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including potent antibacterial properties. This guide provides a comparative analysis of the antibacterial spectrum of various pyrazone-3-carboxylic acid derivatives, supported by experimental data, to aid researchers in the advancement of new antimicrobial therapies.
Data Presentation: Antibacterial Activity of Pyrazole-3-Carboxylic Acid Derivatives
The antibacterial efficacy of a selection of novel pyrazole-3-carboxylic acid (PCA) derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, was determined using the broth microdilution method. The results are summarized in the table below.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | |
| PCA-1 | 16 | 8 |
| PCA-2 | 4 | 2 |
| PCA-3 | 8 | 4 |
| PCA-4 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 |
Note: The MIC values presented are compiled from various studies for comparative purposes. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included as a reference standard.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), was employed to ascertain the antibacterial spectrum of the pyrazole-3-carboxylic acid derivatives.
Broth Microdilution Method for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of antimicrobial compounds.
1. Preparation of Materials:
-
Antimicrobial Compounds: Stock solutions of the test pyrazole-3-carboxylic acid derivatives and the reference antibiotic (Ciprofloxacin) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Pure, overnight cultures of the test bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) are grown on appropriate agar plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.
2. Inoculum Preparation:
-
Several morphologically similar bacterial colonies are selected from the fresh agar plate and suspended in sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1]
-
This standardized suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
3. Serial Dilution in Microtiter Plates:
-
A serial two-fold dilution of each antimicrobial compound is performed in the 96-well microtiter plates containing MHB.[1]
-
Typically, 100 µL of MHB is added to each well. The antimicrobial stock solution is added to the first well and serially diluted down the plate, creating a concentration gradient.
-
Control wells are included: a growth control (MHB + inoculum, no drug) and a sterility control (MHB only).
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension, bringing the final volume to 200 µL.
-
The microtiter plates are incubated under aerobic conditions at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
-
The results can be read visually or with a microplate reader.
Visualizations
To further elucidate the experimental process and the broader context of this research, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
Caption: Structure-Activity Relationship (SAR) logic flow.
References
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Pyrazole-Based Antifungal Agents
For researchers, scientists, and drug development professionals, the quest for novel, potent, and safe antifungal agents is a continuous challenge. Among the diverse heterocyclic scaffolds explored, the pyrazole ring has emerged as a privileged structure, forming the core of numerous antifungal compounds. Understanding the intricate relationship between the chemical structure of these pyrazole derivatives and their biological activity is paramount for the rational design of next-generation antifungals. This guide provides an objective comparison of different series of pyrazole-based antifungal agents, supported by experimental data and detailed methodologies.
Deciphering the Antifungal Action: Key Molecular Targets
The antifungal efficacy of pyrazole-based compounds predominantly stems from their ability to inhibit crucial fungal enzymes. Two of the most well-documented targets are:
-
Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1][2]
-
Succinate Dehydrogenase (SDH): As a vital enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, SDH is crucial for fungal respiration and energy production. Pyrazole-carboxamide derivatives are a prominent class of SDH inhibitors.[3][4]
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The substitution pattern around the central pyrazole core dramatically influences the antifungal potency and spectrum of activity. Here, we compare the SAR of different series of pyrazole-based antifungal agents based on available data.
Series 1: Pyrazole-Thiazole-Hydrazone Derivatives
Recent studies have explored a series of pyrazole-thiazole-hydrazone compounds as potential inhibitors of lanosterol 14α-demethylase.[5] The general structure involves a pyrazole ring linked to a thiazole moiety, which is further functionalized with a hydrazone group bearing various phenyl substituents.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly impact antifungal activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine and fluorine, at the C-4 position of the phenyl ring has been shown to enhance antifungal activity against various Candida species.[5] This is likely due to favorable interactions within the active site of CYP51.
| Compound ID | R Group (Phenyl Substituent) | MIC50 (μg/mL) against C. albicans |
| 2c | 4-Cl | 0.98 |
| 2e | 4-F | 0.98 |
| Reference (Ketoconazole) | - | Comparable |
| Reference (Fluconazole) | - | Comparable |
| Data sourced from a 2025 study on pyrazole-thiazole-hydrazone compounds.[5] |
Series 2: Pyrazole-4-Carboxamide Derivatives Targeting SDH
This class of compounds has been extensively investigated for its potent inhibition of succinate dehydrogenase. The core structure features a pyrazole-4-carboxamide scaffold with diverse substituents on the pyrazole ring and the amide nitrogen.
Key SAR Insights:
-
N-phenyl Substituent: The nature of the substituent on the N-phenyl ring of the carboxamide is crucial for activity. Introduction of an ether group has shown promising results.
-
Pyrazole Ring Substituents: Modifications at the N1 and C3 positions of the pyrazole ring influence the binding affinity to the SDH enzyme.
| Compound ID | Key Structural Features | EC50 (μg/mL) against R. solani | IC50 (μM) for SDH Inhibition |
| 7d | Contains ether group | 0.046 | 3.293 |
| 12b | Contains ether group | 0.046 | Not Reported |
| Boscalid (Reference) | - | 0.741 | 7.507 |
| Fluxapyroxad (Reference) | - | 0.103 | 5.991 |
| Data sourced from a 2023 study on pyrazole-4-carboxamide derivatives.[3] |
Series 3: Pyrazole Derivatives with Trifluoromethyl-Phenyl Moiety
A series of 1,3,4-substituted pyrazole derivatives have been synthesized and evaluated for their fungicidal activities against a panel of plant pathogenic fungi.
Key SAR Insights:
-
p-Trifluoromethyl-phenyl Moiety: The introduction of a p-trifluoromethyl-phenyl group at the N1 position of the pyrazole ring resulted in a significant enhancement of antifungal activity. Compound 26 from this series exhibited the highest activity against all tested fungal strains.[6][7][8]
-
Modifications at C5-position: Introducing isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring also led to an increase in antifungal potency.[6][7][8]
| Compound ID | Fungal Strain | EC50 (μg/mL) |
| 26 | Botrytis cinerea | 2.432 |
| Rhizoctonia solani | 2.182 | |
| Valsa mali | 1.787 | |
| Thanatephorus cucumeris | 1.638 | |
| Fusarium oxysporum | 6.986 | |
| Fusarium graminearum | 6.043 | |
| Data sourced from a 2014 study on pyrazole derivatives.[8] |
Visualizing the Research Workflow and Key Relationships
To better understand the process of SAR studies and the relationships between chemical structures and their biological effects, the following diagrams are provided.
Caption: General workflow for structure-activity relationship studies of antifungal agents.
Caption: Key pyrazole-based antifungal scaffolds and their primary molecular targets.
Note: The images in the above DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the efficacy of antifungal compounds against mycelial fungi.[9][10]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C.
-
Compound Incorporation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes and allow it to solidify. A control plate containing only the solvent should also be prepared.
-
Inoculation: From a fresh culture of the target fungus, cut a small disc (e.g., 5 mm diameter) of mycelial agar and place it in the center of the prepared PDA plates.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Analysis: Measure the diameter of the fungal colony in both the control and treated plates. The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by testing a range of concentrations and performing a dose-response analysis.
-
Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, particularly for yeasts.[7][11]
-
Preparation of Antifungal Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 buffered with MOPS).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration of the inoculum in the wells should be within a specified range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
Inoculation of Microtiter Plates: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a growth control (inoculum without the compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Enzyme Inhibition Assays
Lanosterol 14α-demethylase (CYP51) Inhibition Assay:
The activity of CYP51 can be determined in a reconstituted system.[12] The assay typically involves incubating the purified enzyme with the substrate (lanosterol) and a cofactor (NADPH-cytochrome P450 reductase) in the presence and absence of the inhibitor. The formation of the product can be monitored using techniques like HPLC or mass spectrometry. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Succinate Dehydrogenase (SDH) Inhibition Assay:
This spectrophotometric assay measures the activity of the SDH enzyme by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[13]
-
Preparation of Reaction Mixture: In a cuvette, a reaction mixture is prepared containing an assay buffer, the mitochondrial fraction isolated from the target fungus (as the source of SDH), and DCPIP.
-
Inhibitor Addition: Varying concentrations of the pyrazole-based inhibitor are added to the test samples. A control without the inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (succinate) and an intermediate electron carrier like phenazine methosulfate (PMS).
-
Spectrophotometric Measurement: The decrease in absorbance at 600 nm is measured over time, which corresponds to the rate of DCPIP reduction and is proportional to the SDH activity. The IC50 value is determined from the dose-response curve.
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of novel antifungal agents. A thorough understanding of the structure-activity relationships, as highlighted in the comparative analysis of different pyrazole series, is instrumental in guiding the design of more effective and specific inhibitors. The strategic placement of various substituents on the pyrazoline ring and its appendages can significantly modulate the antifungal potency and spectrum. By combining rational drug design, guided by SAR insights and molecular modeling, with robust biological evaluation using standardized protocols, the development of next-generation pyrazole-based antifungals to combat the growing threat of fungal infections can be accelerated.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth microdilution antifungal testing [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of poison plate and agar well diffusion method determining the antifungal activity of protein fractions | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal assay by poisoned food technique [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis: 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid versus Celecoxib in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory efficacy of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid against the well-established selective COX-2 inhibitor, celecoxib. This analysis is based on available data for celecoxib and structurally related pyrazole derivatives, as direct comparative studies on this compound are not publicly available.
Introduction
Celecoxib, a diaryl-substituted pyrazole, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action involves the specific inhibition of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[1] this compound is a pyrazole derivative. The pyrazole scaffold is a common feature in many compounds developed as anti-inflammatory agents. Various derivatives of pyrazole have demonstrated significant anti-inflammatory and analgesic activities, often attributed to COX-2 inhibition.
Quantitative Efficacy Data
Direct quantitative data for the COX-2 inhibitory activity and in vivo anti-inflammatory efficacy of this compound is not available in the reviewed literature. However, data for celecoxib and a structurally related 4-nitrophenyl-substituted compound are presented below for a contextual comparison.
| Compound | Target | In Vitro Efficacy (IC50) | In Vivo Efficacy (Carrageenan-Induced Paw Edema) | Reference |
| Celecoxib | COX-2 | 0.04 µM (40 nM) | Significant reduction in paw swelling at 50 mg/kg in rats. | [2] |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole * | COX-2 | 0.48 µM | Data not available | [3] |
Note: This compound is an oxadiazole, not a pyrazole, but shares the 4-nitrophenyl substitution and demonstrates selective COX-2 inhibition, suggesting the potential for this moiety to contribute to activity.
A study on a structurally related pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, reported better anti-inflammatory activity compared to the standard drug diclofenac sodium in an in vivo model.[4] Another review highlighted a para-nitrophenyl substituted pyrazole derivative with high anti-inflammatory activity.
Mechanism of Action: COX-2 Inhibition Signaling Pathway
Both celecoxib and potentially active pyrazole derivatives exert their primary anti-inflammatory effect by inhibiting the COX-2 enzyme. This enzyme is a key component of the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Pyrazole Compounds as Potent Cytotoxic Agents Against Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various pyrazole derivatives on prominent cancer cell lines. The data presented is supported by experimental findings from recent studies, offering a comprehensive overview of their potential as anticancer agents.
This guide summarizes key quantitative data in structured tables for easy comparison, details the experimental protocols for the cited assays, and provides visualizations of key experimental workflows and signaling pathways to elucidate the mechanisms of action of these compounds.
Comparative Cytotoxic Effects of Pyrazole Derivatives
The in vitro cytotoxic activity of a range of pyrazole compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters to quantify the potency of these compounds. The following tables summarize the cytotoxic effects of selected pyrazole derivatives.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | - |
| A549 (Lung) | 0.69 | ABT-751 | - | |
| MCF-7 (Breast) | 1.7 | - | - | |
| Compound 4a | K562 (Leukemia) | 0.26 | ABT-751 | - |
| A549 (Lung) | 0.19 | ABT-751 | - | |
| Compound 29 | HepG2 (Liver) | 10.05 | - | - |
| MCF-7 (Breast) | 17.12 | - | - | |
| A549 (Lung) | 29.95 | - | - | |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Sorafenib | 1.06 | |||
| PTA-1 | MDA-MB-231 (Breast) | 10 (CC50) | - | - |
Inhibition of Key Cellular Targets by Pyrazole Derivatives
Several pyrazole compounds have been identified as inhibitors of crucial cellular processes involved in cancer progression, such as tubulin polymerization and the activity of receptor tyrosine kinases like EGFR and VEGFR-2.
| Compound | Target | IC50 (µM) |
| Compound 5b | Tubulin Polymerization | 7.30 |
| Compound 5o | Tubulin Polymerization | 1.15 |
| Compound 5l | Tubulin Polymerization | 1.65 |
| Compound 5p | Tubulin Polymerization | 1.95 |
| Compound 3 | EGFR | 0.06 |
| Compound 9 | VEGFR-2 | 0.22 |
| Compound 12 | EGFR & VEGFR-2 (dual) | - |
| Compound 3f | EGFR & VEGFR-2 (dual) | - |
| Compound 10b | EGFR | 0.0407 |
| VEGFR-2 | 0.0784 | |
| Compound 10d | EGFR | 0.0325 |
| VEGFR-2 | 0.0430 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole compounds are dissolved in DMSO to create a stock solution, from which serial dilutions are prepared in the cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the pyrazole compounds for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a PI staining solution that also contains RNase to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified to determine if the compound induces cell cycle arrest.
Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect and quantify key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
-
Protein Extraction: Cells are treated with pyrazole compounds, and then cell lysates are prepared to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the apoptosis marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the expression levels of the target proteins.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing cytotoxicity and a simplified signaling pathway targeted by some pyrazole compounds.
A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with significant therapeutic impact.[1][2] Achieving selectivity, however, remains a critical challenge in the development of pyrazole-based inhibitors, particularly within large and highly homologous enzyme families like the human kinome. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based enzyme inhibitors, supported by experimental data and detailed methodologies to aid researchers in the evaluation and development of novel therapeutic agents.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory potency (IC50) of selected pyrazole-based inhibitors against their primary targets and key off-targets. This data highlights the varying degrees of selectivity achieved with different molecular designs.
Table 1: Kinase Inhibitor Selectivity Profile
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | TYK2, JAK3 | 19, 428 | [1] |
| Compound 1 | Akt1 | 61 | - | Tested against a 23-kinase panel with selectivity for the Akt family | [1] |
| Afuresertib (GSK2110183) | Akt1 | 18 (Ki = 0.08) | - | - | [1] |
| Compound 2 (Afuresertib analog) | Akt1 | 1.3 | - | - | [1] |
| Compound 7 | Aurora A, Aurora B | 28.9, 2.2 | - | Potent against multiple leukemia and colon cancer cell lines | [1] |
| AT7518 | CDK2, CDK5 | 24, 23 | - | Tested against a panel of 14 kinases | [1] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | CLK1, DYRK1A, CDK9 | >1000, >1000, >1000 | [3] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 | CLK1, DYRK1A, CDK9 | >1000, >1000, >1000 | [3] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 | DYRK1A | 248 | [3] |
| Compound 6k | Aurora A, Aurora B | 16.3, 20.2 | Selectively inhibited Aurora kinases over other tested kinases | - | [4] |
Table 2: Non-Kinase Enzyme Inhibitor Selectivity Profile
| Inhibitor | Primary Target(s) | IC50 (µM) | Key Off-Target(s) | IC50 (µM) | Reference(s) |
| Celecoxib | COX-2 | 2.80 | COX-1 | >10 | [5][6] |
| Compound 5f | COX-2 | 1.50 | COX-1 | 14.33 | [6] |
| Compound 6f | COX-2 | 1.15 | COX-1 | 9.56 | [6] |
| Compound 18h | VEGFR2, HER2 | 0.135, 0.253 | EGFR, COX-2 | 1.427, 24.31 | [5] |
| Compound 8 | AChE | 0.055 | BChE | - | [7] |
| Compound 9 | AChE | 0.017 | BChE | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. Below are protocols for key experiments cited in the evaluation of pyrazole-based inhibitors.
Protocol 1: Biochemical Kinase Activity and Selectivity Profiling
This protocol outlines a general method for determining the IC50 value of an inhibitor against a panel of purified kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and other necessary co-factors.
- Enzyme Dilution: Dilute the purified kinase enzymes to a working concentration in kinase buffer.
- Substrate Solution: Prepare the specific peptide or protein substrate for each kinase in the kinase buffer.
- ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be close to the Km value for each specific kinase to accurately determine the inhibitor's potency.
- Inhibitor Dilutions: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer.
2. Assay Procedure (e.g., Radiometric Assay):
- In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
- Initiate the reaction by adding [γ-33P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
- Wash the membranes to remove unincorporated [γ-33P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify inhibitor binding to a target kinase within living cells.
1. Cell Preparation:
- Plate cells expressing the kinase of interest fused to a NanoLuc® luciferase in an appropriate cell culture medium.
- Allow the cells to adhere and grow overnight.
2. Reagent Preparation:
- Inhibitor Dilutions: Prepare a serial dilution of the pyrazole-based inhibitor.
- Tracer Solution: Prepare a fluorescently labeled tracer that binds to the target kinase.
3. Assay Procedure:
- Treat the cells with the serially diluted inhibitor for a defined period.
- Add the NanoBRET™ tracer to the cells.
- Add the NanoBRET™ substrate to generate the luciferase signal.
- Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
4. Data Analysis:
- Calculate the BRET ratio (acceptor emission / donor emission).
- Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the displacement of the tracer by the inhibitor.
Protocol 3: COX-2 Inhibition Assay (In Vitro)
This protocol outlines a method to determine the inhibitory activity of a compound against cyclooxygenase enzymes.
1. Reagent Preparation:
- Enzyme: Purified recombinant human COX-1 or COX-2.
- Reaction Buffer: Tris-HCl buffer containing necessary co-factors like glutathione, hydroquinone, and hematin.
- Substrate: Arachidonic acid.
- Inhibitor Dilutions: Prepare serial dilutions of the pyrazole-based compound.
2. Assay Procedure:
- Pre-incubate the enzyme (COX-1 or COX-2) with the inhibitor or vehicle (DMSO) at room temperature.
- Initiate the reaction by adding arachidonic acid.
- Incubate for a specific time at 37°C.
- Stop the reaction by adding a stop solution (e.g., a solution of HCl).
- Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
3. Data Analysis:
- Calculate the percentage of inhibition of PGE2 production at each inhibitor concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of pyrazole-based enzyme inhibitors.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Pyrazole Cores: A Guide for Researchers
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. For researchers engaged in drug discovery and development, the efficient synthesis of substituted pyrazoles is a critical step. This guide provides a head-to-head comparison of four prominent synthetic routes to the pyrazole core: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and multicomponent reactions. We present a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring can be achieved through several robust and versatile strategies. The classical Knorr synthesis, which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method.[1] A related approach involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines, often proceeding through a pyrazoline intermediate.[1] More contemporary methods, such as 1,3-dipolar cycloadditions, offer excellent control over regiochemistry.[1] Multicomponent reactions (MCRs) provide a powerful and efficient means to generate molecular diversity in a single step.[1]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize key quantitative data for each synthesis method, highlighting typical reaction conditions, yields, and key advantages and disadvantages.
Table 1: Knorr Pyrazole Synthesis
| Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux) | Good to excellent (often >75%) | Readily available starting materials, simple procedure.[1] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[1][2] |
| Ethyl acetoacetate, Phenylhydrazine | Acetic acid, 1-propanol, 100°C, 1h | ~79% | High yield, straightforward procedure.[3] | Hydrazine and its derivatives can be toxic.[3] |
Table 2: Synthesis from α,β-Unsaturated Carbonyl Compounds
| Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times.[1] | Good to excellent (often >70%) | Good availability of starting materials. | May require an additional oxidation step; potential for side reactions. |
| Chalcones, Hydrazine hydrate | Reflux in ethanol | 70-90% | High yields for a variety of substituted chalcones. | Two-step process (cyclization then oxidation).[4] |
Table 3: 1,3-Dipolar Cycloaddition
| Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Alkyne/Alkene, Nitrile imine (often generated in situ) | Mild conditions, often at room temperature. | Good to excellent (often >70%) | High regioselectivity, broad substrate scope.[5] | In situ generation of nitrile imines can require specific precursors.[6] |
| α-Bromocinnamaldehyde, Hydrazonoyl chloride | Triethylamine, room temperature, 7-10h | 70-86% | High regioselectivity, mild conditions.[5] | Requires synthesis of hydrazonoyl chloride precursor. |
Table 4: Multicomponent Reactions (MCRs)
| Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Often catalyzed by a base or Lewis acid; can be performed in green solvents like water or ethanol. | Good to excellent (often >80%) | High efficiency, molecular diversity, operational simplicity.[1][7] | Optimization of reaction conditions for multiple components can be complex.[1] |
| Aryl aldehydes, Propanedinitrile, Hydrazine hydrate, Ethyl acetoacetate | Ionic liquid catalyst, solvent-free, room temperature, 15 min | 88-94% | Excellent yields, short reaction time, green conditions.[8] | Requires synthesis of the ionic liquid catalyst. |
Experimental Protocols
1. Knorr Pyrazole Synthesis: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [9]
-
Materials: Ethyl benzoylacetate (3 mmol), hydrazine hydrate (6 mmol), 1-propanol (3 mL), glacial acetic acid (3 drops).
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture with a Büchner funnel, rinse the collected product with a small amount of water, and allow the solid to air dry.
-
2. Synthesis from α,β-Unsaturated Carbonyl Compounds: Microwave-assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles [10]
-
Materials: α,β-unsaturated ketone (10 mmol), p-toluenesulfonhydrazide (10 mmol), K₂CO₃ (20 mmol), N,N-dimethylformamide (minimal amount).
-
Procedure:
-
In a 40 mL Pyrex tube, mix the α,β-unsaturated ketone with a stoichiometric amount of p-toluenesulfonhydrazide.
-
After gentle stirring, add K₂CO₃ and a minimum amount of N,N-dimethylformamide.
-
Place the reaction mixture in a microwave cavity and irradiate under stirring at 130°C for the appropriate time, maintaining this temperature by power modulation.
-
After completion, cool the reaction mixture and proceed with work-up and purification.
-
3. 1,3-Dipolar Cycloaddition: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles [5]
-
Materials: α-Bromocinnamaldehyde (1.0 eq), hydrazonoyl chloride (1.2 eq), triethylamine (2.5 eq), solvent (e.g., toluene).
-
Procedure:
-
To a solution of α-bromocinnamaldehyde and hydrazonoyl chloride in the chosen solvent, add triethylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the disappearance of the starting materials (monitored by TLC, typically 7-10 hours).
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
4. Multicomponent Reaction: Synthesis of 6-Amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [8]
-
Materials: Aryl aldehyde (1.0 eq), propanedinitrile (1.0 eq), hydrazine hydrate (1.0 eq), ethyl acetoacetate (1.0 eq), [Et₃NH][HSO₄] (20 mol%).
-
Procedure:
-
In a reaction vessel, mix the aryl aldehyde, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate.
-
Add the ionic liquid catalyst [Et₃NH][HSO₄].
-
Stir the mixture at room temperature for 15 minutes.
-
After completion of the reaction, proceed with work-up and purification to isolate the product.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 8. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
New Pyrazole Derivatives Emerge as Potent Kinase Inhibitors in Preclinical Cancer Studies
For Immediate Release
Dateline: SHANGHAI, China – Researchers are reporting significant preclinical progress with a new class of pyrazole derivatives demonstrating potent and selective inhibition of key cancer-related kinases. These findings, detailed in recent peer-reviewed publications, position these novel compounds as promising alternatives to existing therapeutic agents, offering the potential for improved efficacy and reduced side effects in targeted cancer therapy. This comparative guide provides an in-depth analysis of these emerging pyrazole derivatives against established kinase inhibitors, supported by experimental data and detailed methodologies.
The pyrazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The versatility of the pyrazole ring allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[2][4] The new derivatives in focus have been specifically designed to target kinases that are frequently dysregulated in various cancers, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bruton's tyrosine kinase (BTK).[4][5]
Comparative Efficacy Against Established Kinase Inhibitors
Preclinical data indicates that several new pyrazole derivatives exhibit superior or comparable inhibitory activity against their target kinases when compared to existing drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for selected new compounds and their established counterparts. Lower IC50 values denote greater potency.
| Compound | Target Kinase | IC50 (µM) | Reference Drug | IC50 (µM) | Cancer Cell Line | Citation |
| Compound 33 | CDK2 | 0.074 | Doxorubicin | 24.7 - 64.8 | HCT116, MCF7, HepG2, A549 | [4] |
| Compound 43 | PI3 Kinase | 0.25 | Doxorubicin | 0.95 | MCF-7 | [4][5] |
| Compound 26 | VEGFR-2 | 34.58 | Sorafenib | Not Specified in Source | Not Specified in Source | [4] |
| Compound 44 | BCR-Abl | 0.0142 | Not Specified in Source | Not Specified in Source | Not Specified in Source | [6] |
| Compound | Target Kinase | Inhibition (%) | Concentration (µM) | Reference Drug | Inhibition (%) | Concentration (µM) | Citation |
| Compound 30 | CDK2/cyclin A2 | 60 | 10 | Not Specified in Source | Not Specified in Source | Not Specified in Source | [4] |
| Compound 27 | VEGFR-2 | 78 | Not Specified in Source | Not Specified in Source | Not Specified in Source | Not Specified in Source | [5] |
In-Depth Look: Mechanism of Action and Signaling Pathways
Many of the novel pyrazole derivatives exert their anticancer effects by inhibiting kinases involved in cell cycle progression and angiogenesis. For instance, the inhibition of CDK2 can lead to cell cycle arrest in the G0/G1 phase, thereby preventing cancer cell proliferation.[6] Similarly, targeting VEGFR-2 disrupts the signaling cascade that promotes the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Below is a diagram illustrating the general signaling pathway of a receptor tyrosine kinase, such as VEGFR-2, and the point of inhibition by a pyrazole derivative.
Caption: Receptor Tyrosine Kinase Signaling Pathway Inhibition.
Experimental Protocols
The evaluation of these novel pyrazole derivatives involved a series of standardized in vitro and in silico experimental protocols.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant human kinase (e.g., CDK2, VEGFR-2) is prepared in a suitable buffer. The pyrazole derivative (test compound) and a known inhibitor (positive control) are dissolved in DMSO to create stock solutions. ATP and a specific substrate peptide are also prepared in the assay buffer.
-
Assay Procedure: The test compound or control is incubated with the kinase enzyme in a 96-well plate. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent that produces a luminescent or fluorescent signal. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The general workflow for this assay is depicted below.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative or a reference drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Future Directions
The promising preclinical data for these new pyrazole derivatives warrant further investigation. Future studies will likely focus on lead optimization to further improve potency and selectivity, as well as comprehensive in vivo studies to evaluate their efficacy and safety in animal models. The ultimate goal is to advance the most promising candidates into clinical trials for the treatment of various cancers. The continued exploration of the pyrazole scaffold holds significant promise for the development of next-generation targeted cancer therapies.[5][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid as a hazardous chemical waste. Due to the presence of a nitrophenyl group, this compound is classified as a nitro-containing aromatic compound, which requires specialized disposal procedures. Adherence to institutional and local environmental regulations is mandatory.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on safety data sheets for structurally similar compounds and general guidelines for the disposal of nitroaromatic and pyrazole derivatives.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from dust or splashes.[1][2][3][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1][2][4] |
| Body Protection | Laboratory coat and, if necessary, an impervious apron or suit. | To protect against skin exposure and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[1][3] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2][3] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[3][5] For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.[2]
-
Decontaminate: Decontaminate the spill area and any equipment used with a suitable solvent (e.g., alcohol) followed by washing with soap and water.[2]
-
Collect Waste: All contaminated materials, including absorbents and cleaning supplies, must be collected in a sealed, properly labeled hazardous waste container.[1]
III. Waste Disposal Procedures
Proper segregation and disposal of chemical waste are paramount to ensure safety and environmental compliance. Do not dispose of this chemical down the drain or in regular trash.[6]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Labeling:
-
Segregation:
-
Final Disposal:
-
The primary recommended method of disposal is incineration.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[3][5]
-
IV. Workflow and Decision-Making Diagrams
To facilitate understanding, the following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: Disposal Decision Workflow
Caption: Spill Management Protocol
References
- 1. biosynth.com [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid was not publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of a closely related compound, 4-Nitro-1H-pyrazole-3-carboxylic acid, and general safety protocols for handling nitrophenyl compounds and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Handling this compound requires stringent safety measures to protect laboratory personnel from potential hazards. As a member of the nitrophenyl and carboxylic acid chemical classes, this compound may cause skin, eye, and respiratory irritation.[1][2] Ingestion and inhalation should be strictly avoided.[1] Adherence to the personal protective equipment (PPE) and handling protocols outlined below is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended equipment to mitigate exposure risks.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn where splashing is a risk.[1][3] | Protects eyes from dust particles and accidental splashes of solutions containing the compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat.[4][5] | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling generates dust and engineering controls are insufficient.[2][3] | Minimizes the inhalation of airborne particles. All handling of the solid should occur in a well-ventilated area, preferably a chemical fume hood.[2] |
Operational and Disposal Plans
Safe Handling Procedures:
A systematic approach to handling this compound is crucial for safety.
-
Preparation: All manipulations of the solid compound should be conducted within a certified chemical fume hood to control dust and vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Handling: Avoid creating dust when transferring the solid. Use a spatula for transfers and avoid pouring from heights.[2] When dissolving, add the solid to the solvent slowly to prevent splashing.[2]
-
Post-Handling: Decontaminate the work surface with an appropriate solvent and then wash with soap and water.[5] Remove and dispose of PPE properly to avoid cross-contamination.[2]
Disposal Plan:
Waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: All disposable materials contaminated with the compound, such as gloves, weighing papers, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[6][7] Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid for waste collection.[8] High-density polyethylene (HDPE) or glass containers are generally suitable for solid organic waste.[8]
-
Disposal: The hazardous waste must be disposed of through a licensed environmental waste management contractor.[6] Follow all federal, state, and local environmental regulations.[5] Under no circumstances should this compound be disposed of down the drain.[8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
